Ro106-9920
説明
inhibits ubiquitination to block NF-kappaB-dependent cytokine expression; structure in first source
特性
IUPAC Name |
6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSXSNSCPNFCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397884 | |
| Record name | Ro106-9920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62645-28-7 | |
| Record name | Ro106-9920 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Anti-Inflammatory Mechanism of Ro106-9920: A Ubiquitination Inhibitor Targeting the NF-κB Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ro106-9920 is a potent, cell-permeable small molecule that exhibits significant anti-inflammatory properties through the targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, downstream effects, and the key experimental evidence that elucidates its function. Quantitative data from seminal studies are presented in a structured format, and detailed experimental protocols are provided to enable replication and further investigation. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of its mechanism.
Core Mechanism of Action: Inhibition of IκBα Ubiquitination
The primary mechanism of action of this compound is the selective and irreversible inhibition of the ubiquitination of the inhibitor of NF-κB alpha (IκBα). In the canonical NF-κB pathway, pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation of IκBα. This phosphorylation event marks IκBα for ubiquitination by an E3 ubiquitin ligase complex, which subsequently targets it for degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).
This compound directly interferes with the ubiquitination step. By preventing the attachment of ubiquitin chains to phosphorylated IκBα, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm. This sequestration of NF-κB prevents its nuclear translocation and subsequent activation of inflammatory gene expression, thereby exerting a potent anti-inflammatory effect.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from foundational studies.
| Parameter | Assay System | Stimulus | Value | Reference |
| IC50 | IκBα Ubiquitination | N/A | 3 µM | [1][2] |
| IC50 | TNF-α Production | LPS | < 1 µM | |
| IC50 | IL-1β Production | LPS | < 1 µM | |
| IC50 | IL-6 Production | LPS | < 1 µM |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Animal Model | Dose | Effect | Reference |
| Inhibition of Cytokine Production | Rat | 10-100 mg/kg | Dose-dependent inhibition |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Caption: A typical experimental workflow to assess this compound activity.
Detailed Experimental Protocols
The following are representative protocols based on the methodologies used in the primary literature to characterize this compound.
In Vitro IκBα Ubiquitination Assay
Objective: To determine the direct inhibitory effect of this compound on the ubiquitination of IκBα.
Materials:
-
Recombinant human E1 (ubiquitin-activating enzyme)
-
Recombinant human E2 (ubiquitin-conjugating enzyme, e.g., UbcH5)
-
Recombinant E3 ligase complex (e.g., SCF-β-TrCP)
-
Recombinant IκBα (phosphorylated)
-
Ubiquitin
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels
-
Anti-IκBα antibody
-
Chemiluminescence detection system
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, ubiquitin, E1, E2, and the E3 ligase complex.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the phosphorylated IκBα substrate.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-IκBα antibody.
-
Detect the bands using a chemiluminescence system. The appearance of higher molecular weight bands corresponding to ubiquitinated IκBα will be inhibited in the presence of this compound.
-
Quantify the band intensities to determine the IC50 value.
Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To measure the effect of this compound on the production of inflammatory cytokines in a cellular context.
Materials:
-
Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS).
-
This compound.
-
ELISA kits for TNF-α, IL-1β, and IL-6.
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI 1640 medium.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C in a CO₂ incubator.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) to induce cytokine production.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values.
Selectivity Profile
This compound demonstrates a high degree of selectivity for the IκBα ubiquitination process. Studies have shown that it has little to no inhibitory activity against the ubiquitin-activating enzyme E1 or the ubiquitin-conjugating enzyme E2 (UbcH7). Furthermore, it does not broadly inhibit protein ubiquitination within the cell. At higher concentrations, some weak off-target activity against 5-lipoxygenase and EGFR has been reported, but its primary and most potent activity is the inhibition of NF-κB activation.
Conclusion
This compound is a valuable research tool for studying the NF-κB signaling pathway and represents a class of anti-inflammatory agents that act by inhibiting ubiquitination. Its well-defined mechanism of action, centered on the selective inhibition of IκBα ubiquitination, leads to a potent and broad-spectrum blockade of inflammatory cytokine production. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to understand and leverage this important anti-inflammatory pathway.
References
An In-Depth Technical Guide to Ro106-9920: A Selective Inhibitor of IκBα Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro106-9920 is a potent and selective small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It exerts its anti-inflammatory effects by specifically targeting the ubiquitination of the inhibitory protein IκBα, thereby preventing its degradation and the subsequent nuclear translocation of NF-κB. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of IκBα Ubiquitination
This compound functions as a critical interventive agent in the canonical NF-κB signaling cascade. Under basal conditions, NF-κB dimers are held inactive in the cytoplasm through their association with the inhibitor protein IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that culminates in the phosphorylation of IκBα. This phosphorylation event marks IκBα for ubiquitination by an E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound selectively inhibits the ubiquitination of phosphorylated IκBα. This action prevents the degradation of IκBα, effectively sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. This targeted inhibition of IκBα ubiquitination is the cornerstone of the anti-inflammatory properties of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Description | Value | Cell Line/System |
| IC50 | Inhibition of LPS- and TNF-α-induced IκBα ubiquitination | 3 µM | - |
| IC50 | Inhibition of TNF-α production | ~0.5 µM | Human peripheral blood mononuclear cells |
| IC50 | Inhibition of IL-1β production | ~0.5 µM | Human peripheral blood mononuclear cells |
| IC50 | Inhibition of IL-6 production | ~0.5 µM | Human peripheral blood mononuclear cells |
Table 2: Selectivity Profile of this compound
| Target | Activity | Concentration |
| EGFR kinase | Weak inhibition | >10 µM |
| 5-Lipoxygenase | Weak inhibition | >10 µM |
Experimental Protocols
In Vitro IκBα Ubiquitination Assay
This protocol outlines the methodology to assess the inhibitory effect of this compound on IκBα ubiquitination in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)
-
Recombinant E3 ubiquitin ligase complex (e.g., SCFβ-TrCP)
-
Recombinant, phosphorylated IκBα (substrate)
-
Ubiquitin
-
ATP
-
This compound (or vehicle control)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and buffers
-
Anti-IκBα antibody
-
Anti-ubiquitin antibody
-
Chemiluminescent detection reagents
Procedure:
-
Prepare a reaction mixture containing E1, E2, E3 enzymes, ubiquitin, and ATP in ubiquitination buffer.
-
Add phosphorylated IκBα to the reaction mixture.
-
Add this compound at various concentrations (or vehicle control) to the reaction tubes.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using an anti-IκBα antibody to detect the different ubiquitinated forms of IκBα (which will appear as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Quantify the intensity of the ubiquitinated IκBα bands to determine the IC50 of this compound.
In Vivo Anti-Inflammatory Activity in a Rat Model of LPS-Induced Inflammation
This protocol describes the evaluation of the in vivo efficacy of this compound in a rat model of systemic inflammation.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline
-
Anesthesia
-
Blood collection supplies
-
ELISA kits for rat TNF-α, IL-1β, and IL-6
Procedure:
-
Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fast the rats overnight before the experiment.
-
Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control.
-
After a set pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). A control group should receive a saline injection.
-
At the time of peak cytokine production (e.g., 1.5-2 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.
-
Separate plasma or serum from the blood samples.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the plasma/serum using specific ELISA kits.
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine production.
Mandatory Visualizations
NF-κB Signaling Pathway and the Action of this compound
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro IκBα Ubiquitination Assay
Caption: Workflow for the in vitro IκBα ubiquitination assay.
Experimental Workflow for In Vivo Anti-Inflammatory Rat Model
Caption: Workflow for the in vivo LPS-induced inflammation rat model.
Ro106-9920: A Technical Guide to its Inhibition of the NF-κB Pathway
Authored by: Gemini
December 2025
Abstract
This technical guide provides an in-depth overview of Ro106-9920, a small molecule inhibitor of the NF-κB signaling pathway. It is intended for researchers, scientists, and drug development professionals. The guide details the mechanism of action, chemical properties, and quantitative efficacy of this compound. Furthermore, it provides detailed experimental protocols for assays relevant to the study of this compound and its effects on the NF-κB pathway.
Introduction to the NF-κB Pathway and this compound
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. The canonical pathway is initiated by stimuli such as pro-inflammatory cytokines, leading to the activation of the IκB kinase (IKK) complex. This complex then phosphorylates the inhibitor of κBα (IκBα), marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
This compound is a small molecule that has been identified as an inhibitor of this pathway. It has been shown to block the NF-κB-dependent expression of key inflammatory cytokines. This guide will delve into the specifics of its inhibitory action.
Chemical Properties of this compound
This compound, with the chemical name 6-(phenylsulfinyl)tetrazolo[1,5-b]pyridazine, is a crystalline solid. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 62645-28-7 |
| Molecular Formula | C₁₀H₇N₅OS |
| Molecular Weight | 245.26 g/mol |
| Purity | >95% |
| Solubility | ≥24.5 mg/mL in DMSO |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)C2=CC=C3N=NN=N3N=C2 |
Mechanism of Action: Inhibition of IκBα Ubiquitination
This compound exerts its inhibitory effect on the NF-κB pathway by selectively targeting the ubiquitination of IκBα.[1] This prevents the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and inhibiting the transcription of NF-κB target genes.
It is crucial to note that this compound does not inhibit the ubiquitin-activating enzyme E1 or the ubiquitin-conjugating enzyme E2 (specifically E2UBCH7).[1] This suggests that its mechanism of action is likely through the inhibition of the E3 ubiquitin ligase complex responsible for recognizing and targeting phosphorylated IκBα for ubiquitination. However, studies have shown that this compound's activity is inconsistent with the inhibition of the well-characterized SCFβ-TrCP, which is the putative E3 ligase for IκBα.[2] Therefore, it is proposed that this compound selectively inhibits an uncharacterized but essential ubiquitination activity associated with LPS- and TNFα-induced IκBα degradation.[2]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type/System | Stimulus | IC₅₀ (µM) | Reference |
| IκBα Ubiquitination | Cell-free system | - | 2.3 | [1] |
| IκBα Ubiquitination (LPS-induced) | - | LPS | 3 | [3] |
| IκBα Ubiquitination (TNF-α-induced) | - | TNF-α | 3 | [3] |
| NF-κB-dependent cytokine expression (TNF-α) | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | < 1 | [1] |
| NF-κB-dependent cytokine expression (IL-1β) | Human PBMCs | LPS | < 1 | [1] |
| NF-κB-dependent cytokine expression (IL-6) | Human PBMCs | LPS | < 1 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage (mg/kg) | Effect | Reference |
| Rat (acute inflammation) | 10-100 | Dose-dependent inhibition of cytokine production | [1] |
| Mouse (acute kidney injury) | 5, 10, 20 | Dose-dependent protection against AKI, reduced inflammation and apoptosis | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound.
In Vitro IκBα Ubiquitination Assay
This assay is designed to directly measure the inhibitory effect of this compound on the ubiquitination of IκBα in a cell-free system.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)
-
Cell lysate containing the E3 ligase activity (e.g., from stimulated HeLa or THP-1 cells)
-
Recombinant phosphorylated IκBα substrate
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-IκBα antibody
-
Anti-ubiquitin antibody
Procedure:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. A typical reaction would include:
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Cell lysate (as a source of E3 ligase)
-
Phosphorylated IκBα substrate (e.g., 200 nM)
-
Ubiquitin (e.g., 10 µM)
-
ATP (e.g., 2 mM)
-
Varying concentrations of this compound or vehicle (DMSO)
-
Ubiquitination reaction buffer to the final volume.
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against IκBα to detect the ubiquitinated, higher molecular weight forms of IκBα. Alternatively, probe with an anti-ubiquitin antibody.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the IC₅₀ of this compound.
Cellular IκBα Degradation Assay
This assay assesses the ability of this compound to prevent the degradation of IκBα in a cellular context.
Materials:
-
Cell line responsive to NF-κB stimulation (e.g., HeLa, THP-1, or primary cells)
-
Cell culture medium and supplements
-
NF-κB stimulus (e.g., TNFα, LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-IκBα antibody
-
Anti-β-actin or other loading control antibody
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα) for a time course (e.g., 0, 15, 30, 60 minutes).
-
At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against IκBα.
-
Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signals using an ECL substrate.
-
Analyze the levels of IκBα at each time point to assess the inhibitory effect of this compound on its degradation.
Cytokine Production Assay in Human PBMCs
This assay measures the effect of this compound on the production of NF-κB-dependent pro-inflammatory cytokines in primary human cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors
-
RPMI-1640 medium with 10% FBS and antibiotics
-
NF-κB stimulus (e.g., Lipopolysaccharide - LPS)
-
This compound
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.
-
Plate the PBMCs in a 96-well plate at a density of, for example, 1 x 10⁶ cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL). Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a suitable time period (e.g., 18-24 hours).
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Calculate the IC₅₀ of this compound for the inhibition of each cytokine's production.
Conclusion
This compound is a potent inhibitor of the NF-κB signaling pathway, acting through the selective inhibition of IκBα ubiquitination. Its ability to block the production of key pro-inflammatory cytokines in both in vitro and in vivo models makes it a valuable tool for research into inflammatory diseases and a potential starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other molecules targeting the NF-κB pathway. Further research is warranted to fully elucidate the specific E3 ligase inhibited by this compound.
References
- 1. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 106-9920 | CAS:62645-28-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Ras regulates SCF(β-TrCP) protein activity and specificity via its effector protein NORE1A - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro106-9920: A Technical Guide to its Function as an IκBα Ubiquitination Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro106-9920 is a potent, cell-permeable small molecule inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. This technical guide delineates the mechanism of action of this compound, focusing on its role as a selective inhibitor of IκBα ubiquitination. By preventing the ubiquitination and subsequent proteasomal degradation of IκBα, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB. This document provides a comprehensive overview of the relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols for the characterization of this compound and similar molecules.
Introduction to the NF-κB Signaling Pathway and the Role of IκBα
The NF-κB family of transcription factors are critical regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent member.
The canonical NF-κB activation pathway is initiated by a wide range of stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs). These stimuli trigger a signaling cascade that converges on the activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). Activated IKKβ then phosphorylates IκBα at two critical serine residues (Ser32 and Ser36). This phosphorylation event serves as a recognition signal for the E3 ubiquitin ligase complex, SCFβ-TrCP (composed of Skp1, Cullin-1, and the F-box protein β-TrCP), which polyubiquitinates IκBα. The polyubiquitin chain targets IκBα for rapid degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits (typically the p65/RelA-p50 heterodimer), allowing their translocation to the nucleus, where they bind to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby initiating their transcription.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the NF-κB pathway by specifically targeting the ubiquitination of IκBα.[1] It has been demonstrated to be a selective inhibitor of IκBα ubiquitination and subsequent degradation.[2] This mechanism prevents the release of NF-κB from its inhibitory complex, thereby blocking its nuclear translocation and downstream transcriptional activity.
Available data suggests that this compound does not significantly inhibit the upstream ubiquitin-activating enzyme (E1) or the ubiquitin-conjugating enzyme E2 (specifically UBE2D2, also known as UBCH7). This points towards a more specific action, potentially at the level of the SCFβ-TrCP E3 ligase complex or by interfering with the recognition of phosphorylated IκBα by this complex.
dot
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
The efficacy of this compound in inhibiting the NF-κB pathway has been quantified in various cellular assays. The following tables summarize the key inhibitory concentrations.
| Assay | Stimulus | Cell Type | IC50 |
| IκBα Ubiquitination | LPS / TNF-α | Not Specified | 3 µM |
| IκBα Degradation | TNF-α | Not Specified | 2.3 µM |
Table 1: Inhibitory activity of this compound on IκBα ubiquitination and degradation.
| Target Gene Expression | Stimulus | Cell Type | IC50 |
| TNF-α | Not Specified | Not Specified | 2.3 µM |
| IL-1β | Not Specified | Not Specified | 2.3 µM |
| IL-6 | Not Specified | Not Specified | 2.3 µM |
Table 2: Inhibitory activity of this compound on the expression of NF-κB target genes.
Experimental Protocols
The following protocols are representative methods for characterizing the activity of this compound as an IκBα ubiquitination inhibitor.
Cell Culture and Stimulation
-
Cell Line: Human embryonic kidney (HEK293) cells or a relevant cell line (e.g., HeLa, U937) are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inhibitor Pre-treatment: Seed cells to achieve 70-80% confluency on the day of the experiment. Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus, such as TNF-α (10-20 ng/mL) or IL-1β (10 ng/mL), for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Following stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Western Blot Analysis of IκBα Degradation
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of IκBα degradation in the presence and absence of this compound.
In Vitro IκBα Ubiquitination Assay
This assay reconstitutes the ubiquitination of IκBα using purified components.
-
Reaction Components:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UBCH5b)
-
Recombinant human SCFβ-TrCP E3 ligase complex
-
Recombinant human IκBα (pre-phosphorylated by IKKβ)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and ATP in the ubiquitination buffer.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the phosphorylated IκBα substrate.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Detection: Analyze the reaction products by Western blotting using an anti-IκBα antibody. The appearance of higher molecular weight bands or a smear above the unmodified IκBα band indicates polyubiquitination.
dot
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable research tool for investigating the intricacies of the NF-κB signaling pathway. Its specific mechanism of inhibiting IκBα ubiquitination provides a targeted approach to block NF-κB activation. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies and to screen for novel inhibitors with similar mechanisms of action. Further investigation into the precise binding site and interaction of this compound with the components of the ubiquitination machinery will provide deeper insights into its function and may facilitate the design of next-generation NF-κB inhibitors.
References
An In-depth Technical Guide on the Discovery and History of Ro106-9920
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor Ro106-9920, with a focus on its discovery, history, mechanism of action, and the experimental methodologies used to characterize it.
Introduction and Physicochemical Properties
This compound, with the chemical name 6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine, is a potent and selective inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. It has been a critical tool in elucidating the molecular mechanisms of inflammation. While the "Ro" prefix in its name suggests its origin from the pharmaceutical company Hoffmann-La Roche, detailed public records of its initial discovery and synthesis are scarce. The primary scientific elucidation of its function was presented in a 2002 paper by Swinney et al. in the Journal of Biological Chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇N₅OS |
| Molecular Weight | 245.26 g/mol |
| CAS Number | 62645-28-7 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 10 mM) |
Mechanism of Action: Inhibition of IκBα Ubiquitination
This compound exerts its anti-inflammatory effects by specifically inhibiting the ubiquitination of the inhibitor of NF-κB alpha (IκBα). In the canonical NF-κB pathway, stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) trigger the IκB kinase (IKK) complex to phosphorylate IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and activate the expression of pro-inflammatory genes.
This compound intervenes by blocking the ubiquitination of phosphorylated IκBα. This prevents its degradation, causing it to remain bound to NF-κB in the cytoplasm, thereby inhibiting the inflammatory cascade.
Quantitative Data on Biological Activity
The inhibitory potency of this compound has been characterized in various assays.
Table 2: In Vitro and Cellular Activity of this compound
| Parameter | Description | Value | Reference |
| IC₅₀ | Inhibition of LPS- and TNF-α-induced IκBα ubiquitination in a cell-free system. | 3 µM | [1] |
| IC₅₀ | Inhibition of IκBα ubiquitination of activated IκBα. | 2.3 µM | [2][3] |
| IC₅₀ | Inhibition of NF-κB-dependent expression of TNF-α, IL-1β, and IL-6 in human peripheral blood mononuclear cells. | < 1 µM | [3] |
| Selectivity | Activity against ubiquitin-activating enzyme E1. | >100 µM | [2][3] |
Experimental Protocols
Cell-Free IκBα Ubiquitination Assay
This protocol is based on the methodology that was likely used for the initial characterization of this compound.
Objective: To measure the direct inhibitory effect of this compound on the ubiquitination of IκBα.
Methodology:
-
Reaction Components: A cell-free system is reconstituted with purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH5), an E3 ligase source (e.g., cell lysate), ubiquitin, ATP, and phosphorylated IκBα.
-
Inhibitor Treatment: The reaction is performed in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The reaction mixture is incubated at 37°C to allow for the ubiquitination reaction to proceed.
-
Analysis: The reaction is stopped, and the products are resolved by SDS-PAGE. Western blotting is performed using an antibody specific for IκBα. The appearance of higher molecular weight bands corresponding to ubiquitinated IκBα is quantified.
-
Data Interpretation: The intensity of the ubiquitinated IκBα bands is measured, and the IC₅₀ value for this compound is calculated.
In Vivo Anti-Inflammatory Activity
Objective: To assess the efficacy of this compound in a rat model of acute inflammation.
Methodology:
-
Animal Model: An acute inflammation model in rats is used, such as carrageenan-induced paw edema or LPS challenge.
-
Drug Administration: this compound is administered orally at doses ranging from 10-100 mg/kg.
-
Induction of Inflammation: Inflammation is induced by injecting carrageenan into the paw or by administering LPS.
-
Sample Collection: At a specified time point after the induction of inflammation, blood and tissue samples are collected.
-
Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum or tissue are measured by ELISA. Paw volume is measured in the paw edema model.
-
Data Interpretation: The dose-dependent inhibition of cytokine production or paw swelling by this compound is evaluated.
Synthesis
The synthesis of 6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine involves a multi-step process starting from 3,6-dichloropyridazine.
References
- 1. | BioWorld [bioworld.com]
- 2. US10765700B2 - Methods for expansion or depletion of t-regulatory cells - Google Patents [patents.google.com]
- 3. US11083778B2 - Compositions and methods to mitigate or prevent an immune response to an immunogenic therapeutic molecule in non-human primates - Google Patents [patents.google.com]
The Biological Activity of Ro106-9920: A Technical Guide for Researchers
An In-depth Examination of the NF-κB Inhibitor Ro106-9920, a Potent Anti-Inflammatory Agent
This compound has emerged as a significant small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides a comprehensive overview of the biological activity of this compound, designed for researchers, scientists, and professionals in drug development. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for assays relevant to its study.
Core Mechanism of Action: Inhibition of IκBα Ubiquitination
This compound exerts its anti-inflammatory effects by selectively targeting the ubiquitination of IκBα (Inhibitor of NF-κB Alpha). In the canonical NF-κB pathway, pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent ubiquitination of IκBα. This marks IκBα for degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes by inhibiting the ubiquitination of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm in an inactive state.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the biological activity of this compound.
| In Vitro Activity | |
| Target | IκBα Ubiquitination |
| Assay Conditions | LPS- and TNF-α-induced |
| IC50 | 3 µM |
| Reference | Commercial Product Datasheet |
| In Vivo Efficacy | |
| Model | Acute Kidney Injury (Ischemia/Reperfusion) in Mice |
| Dose Range | 5, 10, and 20 mg/kg |
| Administration Route | Intraperitoneal |
| Vehicle | 10% DMSO in 90% corn oil |
| Treatment Duration | 7 days |
| Observed Effects | Dose-dependent reduction in serum creatinine, blood urea nitrogen, and inflammatory cytokines (TNF-α, IL-1β, IL-6); suppression of NF-κB nuclear translocation. |
| Reference | Published Study[1][2] |
| Effect on Cytokine Production | |
| In Vitro Model | Mouse Neutrophil-Macrophage Coculture |
| Stimulus | Not specified |
| Inhibited Cytokines | IL-1β, IL-18 |
| Measurement Method | ELISA |
| Reference | Published Study |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
In Vitro IκBα Ubiquitination Assay
This protocol describes a cell-free assay to assess the inhibitory effect of this compound on IκBα ubiquitination.
Materials:
-
HEK293T or other suitable cell line expressing components of the NF-κB pathway.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Recombinant human IκBα.
-
Ubiquitin, E1 and E2 (UbcH5) enzymes.
-
ATP.
-
This compound.
-
Anti-IκBα antibody.
-
Anti-ubiquitin antibody.
-
Protein A/G agarose beads.
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Lysate Preparation: Culture HEK293T cells to 80-90% confluency. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cellular machinery for ubiquitination.
-
Ubiquitination Reaction: In a microcentrifuge tube, combine the cell lysate, recombinant IκBα, ubiquitin, E1 and E2 enzymes, and ATP.
-
Inhibitor Treatment: Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours to allow for ubiquitination to occur.
-
Immunoprecipitation: Add anti-IκBα antibody to each reaction tube and incubate for 2-4 hours at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specific binding.
-
Western Blotting: Resuspend the beads in SDS-PAGE sample buffer, boil to elute the proteins, and run the samples on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated IκBα. The intensity of the ubiquitinated IκBα bands will decrease with increasing concentrations of this compound.
LPS-Stimulated Cytokine Production in RAW 264.7 Macrophages
This protocol details the measurement of pro-inflammatory cytokine inhibition by this compound in a macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM supplemented with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS).
-
This compound.
-
ELISA kits for TNF-α, IL-1β, and IL-6.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard model for evaluating the anti-inflammatory activity of compounds like this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
1% (w/v) carrageenan solution in sterile saline.
-
This compound.
-
Vehicle (e.g., 10% DMSO in 90% corn oil).
-
Parenteral administration supplies.
-
Plethysmometer for measuring paw volume.
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group): a control group, a carrageenan-only group, and this compound treatment groups at different doses (e.g., 10, 30, 100 mg/kg).
-
Compound Administration: Administer this compound or the vehicle intraperitoneally or orally 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. Inject the same volume of sterile saline into the left hind paw as a control.
-
Measurement of Paw Volume: Measure the volume of both hind paws using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan-only group.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Experimental Workflow for In Vitro Cytokine Inhibition Assay
Caption: Workflow for assessing this compound's inhibition of cytokine production.
Logical Relationship of this compound's Anti-Inflammatory Effect
Caption: Logical cascade of this compound's anti-inflammatory action.
References
- 1. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro106-9920: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro106-9920 is a potent and selective small molecule inhibitor of the NF-κB signaling pathway, a critical regulator of the inflammatory response. By specifically targeting the ubiquitination of IκBα, this compound prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in inflammation research. The information presented herein is intended to equip researchers with the knowledge necessary to effectively utilize this compound as a tool to investigate inflammatory processes and explore its therapeutic potential.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory cascade.[1][2][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to the inhibitor protein IκBα.[4] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[4] The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound selectively inhibits the ubiquitination of phosphorylated IκBα.[1][2][5] This blockade prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and inhibiting the inflammatory gene expression program.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Assay System | IC50 Value | Reference |
| IκBα Ubiquitination | Reconstituted in vitro ubiquitination assay | 3 µM | [1][2] |
| IκBα Ubiquitination | Cell-based assay | 2.3 µM | [5][6] |
| TNF-α Production | LPS-stimulated human peripheral blood mononuclear cells (PBMCs) | < 1 µM | [5] |
| IL-1β Production | LPS-stimulated human peripheral blood mononuclear cells (PBMCs) | < 1 µM | [5] |
| IL-6 Production | LPS-stimulated human peripheral blood mononuclear cells (PBMCs) | < 1 µM | [5] |
| NF-κB Nuclear Translocation | IL-1β-stimulated CHO cells | ~5 µM (EC50) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Inflammatory Stimulus | Dosing Regimen | Effect | Reference |
| Rat | Lipopolysaccharide (LPS) | 10-100 mg/kg, oral | Dose-dependent inhibition of cytokine production | [5] |
| Mouse Acute Kidney Injury | Ischemia/Reperfusion | 5, 10, 20 mg/kg for 7 days | Dose-dependent reduction in serum creatinine, BUN, and inflammatory cytokines | [3] |
| Diabetic Mouse Wound Healing | Full-thickness wound | Not specified | Enhanced wound healing, reduced NET formation and NLRP3 inflammasome activation | [7] |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway and Inhibition by this compound
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. imrpress.com [imrpress.com]
- 6. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
The Role of Ro106-9920 in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro106-9920 is a potent and selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in interfering with the ubiquitination of the inhibitor of κBα (IκBα). This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Introduction to this compound and the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to a wide array of stimuli, including inflammatory cytokines, pathogens, and stress signals. In its inactive state, NF-κB is sequestered in the cytoplasm through its association with inhibitory proteins, most notably IκBα. The canonical NF-κB activation pathway is initiated by the phosphorylation of IκBα by the IκB kinase (IKK) complex. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
This compound has been identified as a selective inhibitor of this pathway.[1] Its primary mechanism of action is the specific inhibition of IκBα ubiquitination, thereby preventing its degradation and keeping NF-κB in its inactive, cytoplasm-bound state.[1][2] This targeted inhibition makes this compound a valuable tool for studying the intricacies of NF-κB signaling and a potential therapeutic agent for inflammatory diseases.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and in vivo experimental settings. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Stimulus | Measured Effect | IC50 / EC50 | Reference |
| IκBα Ubiquitination Assay | Cell-free system | - | Inhibition of IκBα ubiquitination | 2.3 ± 0.09 µM | [1] |
| Cytokine Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Inhibition of TNF-α, IL-1β, and IL-6 production | < 1 µM | [1] |
| NF-κB Nuclear Translocation | Chinese Hamster Ovary (CHO) cells | Interleukin-1β (IL-1β) | Inhibition of NF-κB p65-GFP translocation | ~5 µM | [3] |
Table 2: In Vivo Activity of this compound in a Mouse Model of Acute Kidney Injury
| Animal Model | Treatment | Dose | Measured Effect | % Inhibition/Reduction | Reference |
| Ischemia/Reperfusion-induced AKI (mice) | This compound | 5 mg/kg | Reduction of serum IL-1β | Not specified | [4] |
| Ischemia/Reperfusion-induced AKI (mice) | This compound | 10 mg/kg | Reduction of serum IL-1β | Not specified | [4] |
| Ischemia/Reperfusion-induced AKI (mice) | This compound | 20 mg/kg | Reduction of serum IL-1β | Not specified | [4] |
| Ischemia/Reperfusion-induced AKI (mice) | This compound | 5 mg/kg | Reduction of serum IL-6 | Not specified | [4] |
| Ischemia/Reperfusion-induced AKI (mice) | This compound | 10 mg/kg | Reduction of serum IL-6 | Not specified | [4] |
| Ischemia/Reperfusion-induced AKI (mice) | This compound | 20 mg/kg | Reduction of serum IL-6 | Not specified | [4] |
| Ischemia/Reperfusion-induced AKI (mice) | This compound | 5 mg/kg | Reduction of serum TNF-α | Not specified | [4] |
| Ischemia/Reperfusion-induced AKI (mice) | This compound | 10 mg/kg | Reduction of serum TNF-α | Not specified | [4] |
| Ischemia/Reperfusion-induced AKI (mice) | This compound | 20 mg/kg | Reduction of serum TNF-α | Not specified | [4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the specific point of intervention by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.
In Vitro IκBα Ubiquitination Assay
This cell-free assay directly measures the ability of a compound to inhibit the enzymatic addition of ubiquitin to IκBα.
Principle: Recombinant IκBα is incubated with E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes, along with ubiquitin and ATP. The extent of IκBα ubiquitination is then assessed, typically by Western blotting.
Detailed Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT), recombinant E1, E2 (e.g., UbcH5c), and E3 (e.g., SCF-β-TrCP) enzymes, recombinant IκBα (pre-phosphorylated by IKKβ), and ubiquitin.
-
Inhibitor Addition: Add this compound or vehicle control (e.g., DMSO) to the reaction mixture at various concentrations.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane. Probe the membrane with an anti-IκBα antibody to visualize the ubiquitinated forms of IκBα, which will appear as a ladder of higher molecular weight bands.
-
Quantification: Densitometry is used to quantify the intensity of the ubiquitinated IκBα bands, and IC50 values are calculated.
NF-κB Reporter Gene Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB binding sites. Upon NF-κB activation and nuclear translocation, it binds to these sites and drives the expression of the reporter gene, which can be quantified.
Detailed Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid containing the NF-κB-luciferase reporter construct. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Compound Treatment: Seed the transfected cells into a multi-well plate and treat with various concentrations of this compound or vehicle control.
-
Stimulation: After a pre-incubation period with the compound, stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β).
-
Lysis and Luciferase Assay: After the stimulation period, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
In Vivo Anti-Inflammatory Models
These models are used to assess the efficacy of this compound in a whole-animal system.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of a systemic inflammatory response, leading to the release of pro-inflammatory cytokines.
Detailed Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the laboratory conditions.
-
Compound Administration: Administer this compound or vehicle control orally or via another appropriate route at various doses.
-
LPS Challenge: After a specified time following compound administration, inject the animals with a sub-lethal dose of LPS intraperitoneally.
-
Sample Collection: At the peak of the cytokine response (e.g., 1-2 hours post-LPS), collect blood samples via cardiac puncture or another suitable method.
-
Cytokine Measurement: Prepare serum or plasma from the blood samples and measure the levels of TNF-α, IL-1β, and IL-6 using enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent inhibition.
Principle: Carrageenan, a seaweed extract, induces an acute, localized inflammatory response when injected into the paw of a rat, characterized by swelling (edema).
Detailed Protocol:
-
Animal Acclimatization: Acclimate rats to the experimental conditions.
-
Compound Administration: Administer this compound or vehicle control orally.
-
Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Logical Relationships in the Mechanism of this compound
The following diagram illustrates the logical cascade of events from NF-κB pathway activation to the inhibitory effect of this compound.
References
- 1. A small molecule ubiquitination inhibitor blocks NF-kappa B-dependent cytokine expression in cells and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Ro106-9920: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro106-9920 is a potent and selective small molecule inhibitor of Nuclear Factor-kappa B (NF-κB) activation. It exerts its anti-inflammatory effects by specifically targeting the ubiquitination of the NF-κB inhibitor, IκBα. By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway.
Core Mechanism of Action: Inhibition of IκBα Ubiquitination
This compound is an anti-inflammatory agent that functions as a selective inhibitor of Lipopolysaccharide (LPS)- and Tumor Necrosis Factor-alpha (TNF-α)-induced IκBα ubiquitination.[1] In the canonical NF-κB signaling pathway, the activation of IκB kinase (IKK) leads to the phosphorylation of IκBα. This phosphorylation event marks IκBα for ubiquitination by an E3 ubiquitin ligase complex, which subsequently targets it for degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2]
This compound intervenes in this cascade by specifically inhibiting the ubiquitination of phosphorylated IκBα.[3] This blockade prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and effectively shutting down the inflammatory response.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
| Parameter | Value | Assay System | Reference |
| IC50 (IκBα Ubiquitination) | 3 µM | LPS- and TNF-α-induced IκBα ubiquitination assay | [1] |
| IC50 (TNF-α Production) | < 1 µM | NF-κB-dependent expression in human peripheral blood mononuclear cells | [4] |
| IC50 (IL-1β Production) | < 1 µM | NF-κB-dependent expression in human peripheral blood mononuclear cells | [4] |
| IC50 (IL-6 Production) | < 1 µM | NF-κB-dependent expression in human peripheral blood mononuclear cells | [4] |
| EC50 (NF-κB Translocation) | ~5 µM | IL-1-induced NF-κB p65-GFP redistribution assay in CHO cells | [1] |
| Parameter | Effect | Assay System | Reference |
| EGFR Kinase Inhibition | 63% inhibition at 10 µM | EGFR kinase assay | [3] |
| 5-Lipoxygenase Inhibition | 89% inhibition at 10 µM | 5-lipoxygenase assay | [3] |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway and Inhibition by this compound
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro IκBα Ubiquitination Assay
Caption: Workflow for assessing this compound's effect on IκBα ubiquitination.
Detailed Experimental Protocols
In Vitro IκBα Ubiquitination Assay
This protocol is a generalized procedure based on common methodologies for assessing protein ubiquitination.
Objective: To determine the inhibitory effect of this compound on the ubiquitination of IκBα in a cell-free system.
Materials:
-
Cell line known to express the necessary components of the NF-κB pathway (e.g., HeLa, HEK293).
-
Stimulating agent (e.g., TNF-α, IL-1β).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Recombinant human ubiquitin.
-
ATP.
-
Anti-IκBα antibody for immunoprecipitation.
-
Protein A/G agarose beads.
-
Anti-ubiquitin antibody for Western blotting.
-
This compound.
-
Vehicle control (e.g., DMSO).
Procedure:
-
Cell Stimulation and Lysis:
-
Culture cells to ~80-90% confluency.
-
Stimulate cells with an appropriate agonist (e.g., 20 ng/mL TNF-α for 15 minutes) to induce IκBα phosphorylation.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
In Vitro Ubiquitination Reaction:
-
To the cell lysate, add recombinant ubiquitin and an ATP-regenerating system.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Immunoprecipitation of IκBα:
-
Add anti-IκBα antibody to the reaction mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody.
-
Visualize the bands using an appropriate detection system. A ladder of higher molecular weight bands corresponding to ubiquitinated IκBα should be observed in the control lane, which should be reduced in the this compound-treated lanes.
-
In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Production Model
This protocol describes a common method to evaluate the in vivo anti-inflammatory activity of a compound.[5]
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to an LPS challenge in rodents.
Materials:
-
Rodents (e.g., male Wistar rats or C57BL/6 mice).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Anesthesia.
-
ELISA kits for TNF-α, IL-1β, and IL-6.
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals for at least one week prior to the experiment.
-
Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) or vehicle control. The timing of administration should be based on the pharmacokinetic profile of the compound (typically 1-2 hours before LPS challenge).
-
-
LPS Challenge:
-
Inject LPS intraperitoneally (i.p.) at a dose known to induce a robust cytokine response (e.g., 1 mg/kg for rats).[5]
-
-
Sample Collection:
-
At the time of peak cytokine production (typically 1.5-2 hours post-LPS for TNF-α and IL-6), anesthetize the animals and collect blood via cardiac puncture.[5]
-
Prepare serum or plasma from the blood samples.
-
-
Cytokine Analysis:
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum or plasma samples using commercially available ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
-
NF-κB Reporter Gene Assay
This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.[6]
Objective: To determine the inhibitory effect of this compound on NF-κB-dependent gene expression.
Materials:
-
A stable cell line containing an NF-κB-responsive reporter gene construct (e.g., luciferase or β-galactosidase).
-
Stimulating agent (e.g., TNF-α, IL-1β).
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Luciferase assay reagent or appropriate substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) to activate the NF-κB pathway.
-
Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Normalize the reporter activity to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.
-
Off-Target Activity Profile
While this compound is a selective inhibitor of IκBα ubiquitination, it has been reported to exhibit some off-target activity at higher concentrations.
-
EGFR Kinase: At a concentration of 10 µM, this compound was shown to inhibit EGFR kinase activity by 63%.[3]
-
5-Lipoxygenase: At a concentration of 10 µM, this compound inhibited 5-lipoxygenase activity by 89%.[3]
These off-target activities should be considered when interpreting experimental results, particularly at concentrations exceeding the IC50 for NF-κB inhibition.
Conclusion
This compound is a valuable research tool for studying the role of the NF-κB signaling pathway in inflammation and other disease processes. Its selective inhibition of IκBα ubiquitination provides a specific mechanism for modulating NF-κB activity. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and other inhibitors of the NF-κB pathway. Researchers utilizing this compound should be mindful of its potential off-target effects at higher concentrations and design their experiments accordingly.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 3. imrpress.com [imrpress.com]
- 4. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 5. inotiv.com [inotiv.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols for Ro106-9920, an NF-κB Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
Ro106-9920 is a potent and selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including inflammatory disorders and cancer. This compound exerts its inhibitory effect by selectively targeting the ubiquitination of IκBα, the inhibitor of NF-κB. This action prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its translocation to the nucleus, which is required for the transcription of pro-inflammatory genes.[1]
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the NF-κB signaling pathway. The described assays will enable researchers to:
-
Quantify the inhibition of NF-κB transcriptional activity.
-
Analyze the phosphorylation and degradation of IκBα.
-
Visualize the nuclear translocation of the NF-κB p65 subunit.
-
Measure the downstream effects on pro-inflammatory cytokine production.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory concentrations of this compound.
| Target Activity | Assay Type | IC50 Value | Reference |
| LPS- and TNF-α-induced IκBα ubiquitination | Biochemical Assay | 3 µM | |
| NF-κB-dependent gene expression | Cell-based Assay | 2.3 µM | |
| Ubiquitin-activating enzyme E1 | Biochemical Assay | >100 µM |
Signaling Pathway and Experimental Workflow
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus in the presence of this compound.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
TNF-α (recombinant human)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Add TNF-α to each well to a final concentration of 20 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Western Blot for IκBα Phosphorylation and Degradation
This protocol allows for the detection of changes in the levels of phosphorylated IκBα and total IκBα.
Materials:
-
RAW 264.7 or THP-1 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
LPS (from E. coli)
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound at desired concentrations for 1 hour. Stimulate with 1 µg/mL LPS for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Immunofluorescence for p65 Nuclear Translocation
This assay visualizes the location of the p65 subunit of NF-κB within the cell.
Materials:
-
HeLa or A549 cells
-
DMEM with 10% FBS
-
This compound
-
TNF-α
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Protocol:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat with this compound for 1 hour, followed by stimulation with 20 ng/mL TNF-α for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block with 5% BSA for 1 hour. Incubate with anti-p65 primary antibody overnight at 4°C. Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the p65 (e.g., green fluorescence) and DAPI (blue fluorescence) channels.
-
Analysis: Observe the localization of p65. In unstimulated or effectively inhibited cells, p65 will be predominantly in the cytoplasm. In stimulated, uninhibited cells, p65 will be concentrated in the nucleus.
ELISA for Cytokine Production
This assay measures the amount of pro-inflammatory cytokines secreted by cells into the culture medium.
Materials:
-
THP-1 monocytes (differentiated into macrophages with PMA)
-
RPMI-1640 with 10% FBS
-
This compound
-
LPS
-
24-well plates
-
Human TNF-α, IL-1β, and IL-6 ELISA kits
Protocol:
-
Cell Differentiation and Seeding: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours. Seed the differentiated macrophages in a 24-well plate.
-
Treatment: Pre-treat the cells with a dose range of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for each kit.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples. Plot the cytokine concentration against the this compound concentration to determine the inhibitory effect.
References
Application Notes and Protocols for Preclinical Evaluation of a Novel Small Molecule Inhibitor (e.g., Ro106-9920) in Animal Models
Disclaimer: Information regarding the specific compound Ro106-9920 is not publicly available. The following application notes and protocols are generalized, based on established practices in preclinical animal studies for novel small molecule inhibitors, and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The preclinical evaluation of novel therapeutic compounds is a critical phase in drug development, providing essential data on pharmacokinetics, pharmacodynamics, efficacy, and safety prior to human trials. This document outlines standardized protocols for the in vivo assessment of small molecule inhibitors, using the placeholder "this compound" to represent a hypothetical test compound. The methodologies described herein are synthesized from established guidelines and published preclinical studies on various small molecules. The selection of appropriate animal models and the careful design of experimental protocols are paramount for generating robust and translatable data.[1][2][3]
Data Presentation: Dosage and Pharmacokinetics
Quantitative data from preclinical studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to summarize dosage information and pharmacokinetic parameters for a novel compound.
Table 1: Recommended Dosage and Administration Routes for Rodent Studies
This table outlines common administration routes and recommended volumes for mice and rats, which are frequently used species in preclinical research.[3] The choice of route and volume is critical to minimize animal distress and ensure accurate dosing.[4]
| Species | Route of Administration | Recommended Volume | Needle Size (Gauge) | Notes |
| Mouse | Intravenous (IV) | < 0.2 mL | 27-30 | Typically administered via the tail vein. |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | ||
| Subcutaneous (SC) | < 2-3 mL (divided sites) | 25-27 | ||
| Oral (PO) - Gavage | < 10 mL/kg | 20-22 (gavage needle) | Volume depends on the size of the mouse.[4] | |
| Rat | Intravenous (IV) | < 1 mL | 25-27 | Typically administered via the tail vein. |
| Intraperitoneal (IP) | < 5 mL | 23-25 | ||
| Subcutaneous (SC) | < 5 mL | 23-25 | ||
| Oral (PO) - Gavage | < 10 mL/kg | 18-20 (gavage needle) |
Table 2: Example Pharmacokinetic Parameters of a Novel Small Molecule Inhibitor in Rats
The following table is a template illustrating the key pharmacokinetic parameters to be determined in a preclinical study. The values presented are hypothetical and serve as a guide for data presentation. Studies on compounds like CAM106, CDRI-85/92, and MRTX1133 provide real-world examples of such data.[5][6][7]
| Parameter | Intravenous (IV) Administration (e.g., 5 mg/kg) | Oral (PO) Administration (e.g., 25 mg/kg) |
| Cmax (ng/mL) | 4907.2 | 129.90 ± 25.23 |
| Tmax (h) | N/A | 0.75 |
| AUC (0-∞) (ng·h/mL) | 1251.0 | 884.6 |
| t½ (h) | 2.88 ± 1.08 | 1.12 ± 0.46 |
| Vd (L/kg) | 5.2 ± 0.9 | N/A |
| CL (mL/min/kg) | 24 | N/A |
| Bioavailability (%) | N/A | 2.92 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Protocol 1: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of "this compound" following intravenous and oral administration in Sprague Dawley rats.
Materials:
-
"this compound"
-
Vehicle (e.g., 0.5% methylcellulose)
-
Sprague Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
UHPLC-MS/MS system for bioanalysis[7]
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Dosing:
-
Blood Sampling: Collect blood samples (~0.2 mL) from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[5]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of "this compound" in plasma samples using a validated UHPLC-MS/MS method.[7]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL, and bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Acute Toxicity Study in Mice
Objective: To determine the acute toxicity and estimate the LD50 of "this compound" in mice following a single dose.
Materials:
-
"this compound"
-
Vehicle
-
CD-1 mice (male and female, 6-8 weeks old)
-
Dosing syringes
Procedure:
-
Dose Selection: Based on preliminary range-finding studies, select a starting dose and a geometric progression of dose levels. A limit dose of 1000 mg/kg/day is often considered appropriate for initial studies.[8]
-
Dosing: Administer single doses of "this compound" to different groups of mice via the intended clinical route of administration.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days.
-
Data Collection: Record body weights, food and water consumption, and any observed clinical signs.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
LD50 Estimation: Calculate the median lethal dose (LD50) using appropriate statistical methods.
Protocol 3: Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of "this compound" in a human tumor xenograft mouse model.
Materials:
-
"this compound"
-
Vehicle
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cell line of interest
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer "this compound" or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage). The dosing schedule can significantly impact the therapeutic index.[1]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
-
Efficacy Evaluation: Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Mandatory Visualizations
Diagrams are provided to visualize key experimental workflows and hypothetical signaling pathways.
Caption: Experimental workflow for a rodent pharmacokinetic study.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Impact of dosing schedule in animal experiments on compound progression decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models for microbicide safety and efficacy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cea.unizar.es [cea.unizar.es]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and Excretion Studies on CDRI-85/92, an Antiulcer Proton Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Ro106-9920: An NF-κB Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Ro106-9920 and comprehensive protocols for its preparation and use in both in vitro and in vivo experimental settings.
Introduction
This compound is a potent and selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It exerts its inhibitory effect by specifically targeting the ubiquitination of IκBα, the inhibitory protein of NF-κB. By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. This makes this compound a valuable tool for studying the role of the NF-κB pathway in various physiological and pathological processes, including inflammation, immunity, and cancer.
Physicochemical Properties
-
Molecular Formula: C₁₀H₇N₅OS
-
Molecular Weight: 245.26 g/mol
-
Appearance: Crystalline solid
Solubility Data
This compound exhibits solubility in various organic solvents. The following table summarizes its solubility in commonly used laboratory solvents. It is important to note that solubility can be affected by temperature, pH, and the purity of the compound.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL (~81.5 mM) | [1] |
| Ethanol | ~5 mM | [2] |
| Dimethylformamide (DMF) | ~25 mg/mL (~102 mM) | [1] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
Experimental Protocols
In Vitro Experiments
For most in vitro applications, a high-concentration stock solution in DMSO is recommended.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
To prepare a 100 mM stock solution, dissolve 5 mg of this compound (MW = 245.3 g/mol ) in 204 µL of DMSO.[3]
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
-
It is crucial to perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 50 µM working solution from a 100 mM stock, you can perform a 1:2000 dilution (e.g., add 1 µL of 100 mM stock to 2 mL of cell culture medium).
-
Gently mix the working solution before adding it to the cells.
This protocol is an example of how this compound can be used to inhibit NF-κB activation in a cell-based assay.[3]
Materials:
-
Cells expressing NF-κB p65-GFP fusion protein
-
Cell culture medium (e.g., Ham's F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HEPES buffer
-
This compound stock solution (100 mM in DMSO)
-
Stimulating agent (e.g., IL-1β or TNF-α)
-
Fixing solution (e.g., 4% formaldehyde)
-
Nuclear stain (e.g., Hoechst)
-
Imaging system (e.g., high-content imager)
Protocol:
-
Seed the NF-κB p65-GFP expressing cells in a suitable plate (e.g., 96-well plate) and allow them to adhere overnight.
-
Prepare the desired concentrations of this compound in assay buffer (e.g., Ham's F12 with 1% Pen-Strep, 10 mM HEPES, and 0.1% FBS).
-
Pre-treat the cells with the this compound working solutions or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate agonist (e.g., 5 ng/mL IL-1β) for a time sufficient to induce NF-κB translocation (e.g., 30 minutes).
-
Fix the cells with the fixing solution.
-
Stain the nuclei with a nuclear stain.
-
Acquire images using an automated imaging system.
-
Analyze the images to quantify the nuclear translocation of NF-κB p65-GFP. The EC₅₀ for this compound in this type of assay is approximately 5 µM.[3]
In Vivo Experiments
This compound has been shown to be orally active in animal models. The following protocol describes the preparation of a formulation suitable for oral gavage in mice, based on common practices for DMSO-soluble compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Tween® 80
-
Sterile Phosphate-Buffered Saline (PBS) or sterile saline (0.9% NaCl)
-
Sterile tubes for preparation and storage
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5, 10, or 20 mg/kg) and the number and weight of the animals.
-
First, dissolve the weighed this compound powder in a small volume of DMSO. Aim for a final DMSO concentration in the formulation that is as low as possible.
-
In a separate tube, prepare the vehicle solution. A commonly used vehicle for oral gavage of compounds with low aqueous solubility consists of a mixture of DMSO, a surfactant like Tween® 80, and a buffered saline solution. A suggested starting formulation is 5% DMSO, 5% Tween® 80, and 90% PBS (v/v/v) .
-
To prepare the final formulation, slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure a stable suspension/solution.
-
Prepare a vehicle control solution containing the same concentrations of DMSO, Tween® 80, and PBS without the this compound.
-
Administer the formulation to the mice via oral gavage at the desired dose.
Note: The stability of the formulation should be assessed before starting a long-term study. It is recommended to prepare the formulation fresh daily.
Signaling Pathway and Mechanism of Action
This compound acts as a specific inhibitor of the canonical NF-κB signaling pathway. This pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), which lead to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the IκBα protein, marking it for ubiquitination by an E3 ubiquitin ligase complex. This ubiquitination leads to the proteasomal degradation of IκBα, releasing the NF-κB dimer (typically p50/p65) to translocate into the nucleus and activate the transcription of target genes.
This compound specifically inhibits the ubiquitination of phosphorylated IκBα. By doing so, it prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its function as a transcriptional activator.
Caption: Mechanism of this compound in the NF-κB signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for preparing and using this compound in both in vitro and in vivo experiments.
Caption: General experimental workflow for this compound.
References
- 1. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Ro106-9920: An NF-κB Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro106-9920 is a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It exerts its inhibitory effect by targeting the ubiquitination of IκBα, the inhibitory protein of NF-κB. By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes. This document provides detailed application notes and experimental protocols for the utilization of this compound in both in vitro and in vivo research settings.
Mechanism of Action
This compound selectively inhibits the ubiquitination of IκBα induced by lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α).[1] This inhibition prevents the proteasomal degradation of IκBα, which remains bound to NF-κB in the cytoplasm. Consequently, the NF-κB dimer (typically p65/p50) cannot translocate to the nucleus to initiate the transcription of target genes, including those encoding for pro-inflammatory cytokines such as TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2]
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (IκBα Ubiquitination Inhibition) | - | 3 µM | [1] |
| IC50 (NF-κB Signaling Reduction) | HEK-293 | < 1 nM | [3] |
In Vivo Efficacy of this compound in a Mouse Model of Acute Kidney Injury
| Treatment Group | Dose (mg/kg) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) | Reference |
| Sham | - | ~1.5 | ~20 | ~1.8 | [4] |
| Ischemia/Reperfusion (I/R) + Vehicle | - | ~6.5 | ~150 | ~7.0 | [4] |
| I/R + this compound | 5 | 3.980 ± 0.303 | 100.217 ± 2.437 | 4.413 ± 0.234 | [4] |
| I/R + this compound | 10 | 3.330 ± 0.450 | 75.847 ± 4.476 | 3.330 ± 0.450 | [4] |
| I/R + this compound | 20 | 2.007 ± 0.119 | 36.930 ± 3.084 | 1.973 ± 0.115 | [4] |
Signaling Pathway
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Protocol: Inhibition of NF-κB Activity in Cell Culture
This protocol describes a general method to assess the inhibitory effect of this compound on NF-κB activation in a cell-based assay.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293, THP-1, or A549) in the recommended growth medium.[5]
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
3. Treatment:
-
Pre-treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (medium with solvent).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for an appropriate duration (e.g., 30 minutes for IκBα phosphorylation, 6-24 hours for cytokine production or reporter gene expression). Include an unstimulated control.
4. Measurement of NF-κB Inhibition (Choose one or more methods):
a) Western Blot for Phospho-IκBα:
- After stimulation, lyse the cells and collect the protein lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
- Probe the membrane with a primary antibody specific for phosphorylated IκBα.
- Use an antibody against total IκBα or a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
- Visualize the bands using a suitable secondary antibody and detection reagent. A decrease in the phospho-IκBα band intensity in this compound-treated cells indicates inhibition.
b) NF-κB Luciferase Reporter Assay:
- Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements. A co-transfection with a constitutively expressing Renilla luciferase plasmid can be used for normalization.
- Following treatment and stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.[2][6]
- A dose-dependent decrease in the normalized luciferase activity indicates inhibition of NF-κB transcriptional activity.
c) Cytokine Measurement (ELISA):
After the stimulation period, collect the cell culture supernatant.
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using specific ELISA kits according to the manufacturer's instructions.
A reduction in cytokine levels in the supernatant of this compound-treated cells demonstrates the inhibitory effect of the compound.
Caption: General experimental workflow for in vitro testing of this compound.
In Vivo Protocol: Evaluation of this compound in a Mouse Model of Inflammation
This protocol provides a general framework for assessing the anti-inflammatory efficacy of this compound in a mouse model. The specific model (e.g., LPS-induced endotoxemia, collagen-induced arthritis, or ischemia-reperfusion injury) will require adaptation. The following is based on a model of acute kidney injury.[4]
1. Animals:
-
Use an appropriate strain of mice (e.g., C57BL/6) of a specific age and sex.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
2. Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
The dosage will need to be optimized for the specific model. Based on existing studies, a dose range of 5-20 mg/kg has been shown to be effective.[4]
3. Experimental Groups:
-
Group 1: Sham Control: Animals undergo a sham procedure and receive the vehicle.
-
Group 2: Disease Model + Vehicle: Animals are subjected to the inflammatory challenge and receive the vehicle.
-
Group 3-n: Disease Model + this compound: Animals are subjected to the inflammatory challenge and receive different doses of this compound.
4. Experimental Procedure (Example: Acute Kidney Injury Model):
-
Anesthetize the mice.
-
Induce ischemia by clamping the renal pedicles for a defined period (e.g., 30 minutes).
-
Administer this compound or vehicle at a specified time point (e.g., before or after the ischemic event). Treatment may be a single dose or repeated over several days.
-
After a set reperfusion period (e.g., 24 hours or 7 days), euthanize the animals and collect samples.[4]
5. Sample Collection and Analysis:
-
Blood: Collect blood via cardiac puncture for serum separation. Analyze serum for markers of inflammation (e.g., cytokines like IL-1β, IL-6, TNF-α using ELISA) and organ damage (e.g., creatinine, BUN for kidney injury).
-
Tissues: Harvest the target organs (e.g., kidneys).
-
Histology: Fix a portion of the tissue in formalin for paraffin embedding and subsequent H&E staining to assess tissue damage.
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of NF-κB activation (e.g., nuclear p65) or inflammation.
-
Western Blot: Homogenize a portion of the tissue to extract proteins and analyze for markers of NF-κB signaling as described in the in vitro protocol.
-
qRT-PCR: Extract RNA to measure the gene expression of inflammatory mediators.
-
Caption: General experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the NF-κB signaling pathway in various physiological and pathological processes. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments using this potent inhibitor. Appropriate optimization of the protocols for specific cell lines, animal models, and experimental conditions is recommended to achieve robust and reproducible results.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Ro106-9920 in Cytokine Production Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro106-9920 is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It exerts its anti-inflammatory effects by specifically targeting the ubiquitination of IκBα, the inhibitory protein of NF-κB. This action prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, including those encoding cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] These application notes provide detailed protocols for the use of this compound in studying cytokine production in both in vitro and in vivo models.
Mechanism of Action
The NF-κB signaling cascade is a central pathway in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines. This compound selectively inhibits the ubiquitination of IκBα with an IC50 of 3 µM, thus blocking the entire downstream signaling cascade.[2]
Data Presentation
| Parameter | Value | Reference |
| IC50 (IκBα Ubiquitination) | 3 µM | [2] |
| In Vivo Efficacy (Rat) | 10-100 mg/kg (dose-dependent inhibition of cytokine production) | |
| In Vivo Efficacy (Mouse AKI Model) | 5, 10, 20 mg/kg/day (dose-dependent reduction in serum cytokines) | [3] |
Table 1: In Vivo Effect of this compound on Serum Cytokine Levels in a Mouse Model of Acute Kidney Injury (AKI) [3]
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | 12.08 ± 5.60 | 27.06 ± 2.95 | 34.49 ± 2.76 |
| I/R + Vehicle | 130.66 ± 4.22 | 268.69 ± 3.24 | 125.61 ± 4.93 |
| I/R + this compound (5 mg/kg) | Not Reported | 100.22 ± 2.44 | Not Reported |
| I/R + this compound (10 mg/kg) | 75.85 ± 4.48 | 75.85 ± 4.48 | 65.88 ± 3.99 |
| I/R + this compound (20 mg/kg) | 36.93 ± 3.08 | 36.93 ± 3.08 | 38.91 ± 3.12 |
| Data are presented as mean ± SEM. | |||
| I/R: Ischemia/Reperfusion. |
Experimental Protocols
In Vitro Cytokine Release Assay
This protocol describes the use of this compound to inhibit LPS-induced cytokine release from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Add the diluted this compound to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the stock solution in culture medium and add to the wells to achieve a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis of NF-κB Pathway Activation
This protocol details the use of this compound to assess its effect on the phosphorylation of p65 and the degradation of IκBα in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
This compound
-
LPS from E. coli
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treatment: Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Murine Model of Inflammation
This protocol outlines the use of this compound in a mouse model of LPS-induced systemic inflammation to assess its effect on cytokine production.
Materials:
-
This compound
-
LPS from E. coli
-
C57BL/6 mice (8-10 weeks old)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
ELISA kits for murine TNF-α, IL-1β, and IL-6
-
RNA isolation and qRT-PCR reagents
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
This compound Administration: Prepare a suspension of this compound in the vehicle. Administer this compound (e.g., 10 or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[3]
-
LPS Challenge: One hour after this compound administration, induce systemic inflammation by i.p. injection of LPS (e.g., 5 mg/kg) dissolved in sterile saline.
-
Sample Collection: At various time points after LPS challenge (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture and harvest tissues (e.g., liver, spleen, lungs).
-
Cytokine Analysis:
-
Serum: Separate serum from the blood and measure cytokine levels using ELISA.
-
Tissues: Homogenize tissues to measure cytokine protein levels by ELISA or extract RNA to measure cytokine mRNA expression by qRT-PCR.
-
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. For in vivo studies, a suspension in a suitable vehicle like carboxymethylcellulose is recommended.
-
Cytotoxicity: Before conducting in vitro experiments, it is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range of this compound for the specific cell type being used.
-
Stimulus Concentration and Timing: The optimal concentration of the inflammatory stimulus (e.g., LPS) and the incubation time should be determined empirically for each experimental system to achieve a robust inflammatory response that can be effectively inhibited by this compound.
-
Animal Models: The choice of animal model, dosage, and route of administration for this compound should be carefully considered based on the specific research question and the inflammatory condition being studied.
These application notes and protocols provide a comprehensive guide for utilizing this compound as a tool to investigate the role of the NF-κB pathway in cytokine production. By following these detailed methodologies, researchers can effectively study the anti-inflammatory properties of this compound and its potential therapeutic applications.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. imrpress.com [imrpress.com]
- 3. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ro106-9920 in Immunology Research: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ro106-9920, a potent inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, in immunology research. This document details its mechanism of action, key applications with supporting quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its immunomodulatory effects primarily through the inhibition of the NF-κB signaling cascade. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as those from Toll-like receptors (TLRs), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. This compound intervenes in this pathway, preventing the activation of NF-κB and thereby suppressing the inflammatory response.
Key Applications in Immunology Research
This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases. Its primary applications in immunology research revolve around its ability to mitigate inflammation by inhibiting NF-κB.
Suppression of Neutrophil Extracellular Trap (NET) Formation
Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to tissue damage and inflammation in various diseases. This compound has been shown to abrogate NET formation, making it a valuable tool for studying the role of NETosis in inflammatory conditions.
Amelioration of Acute Kidney Injury (AKI)
In models of ischemia/reperfusion-induced AKI, this compound provides a protective effect by reducing inflammation and subsequent tissue damage. This is achieved through the inhibition of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.
Enhancement of Diabetic Wound Healing
Chronic inflammation and excessive NET formation are hallmarks of impaired wound healing in diabetic patients. By suppressing these processes, this compound has been shown to accelerate cutaneous wound healing in diabetic animal models.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to suppress the activation of the NLRP3 inflammasome, further highlighting its anti-inflammatory properties.
Quantitative Data
The following tables summarize the quantitative effects of this compound observed in various immunology research applications.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in a Mouse Model of Acute Kidney Injury
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Sham | 12.08 ± 5.60 | 27.06 ± 2.95 | 34.49 ± 2.76 |
| Ischemia/Reperfusion (I/R) | 130.66 ± 4.22 | 268.69 ± 3.24 | 198.52 ± 5.13 |
| I/R + this compound (10 mg/kg) | 75.43 ± 3.87 | 150.21 ± 4.11 | 110.87 ± 3.98 |
| I/R + this compound (20 mg/kg) | 40.11 ± 2.99 | 85.64 ± 3.57 | 65.23 ± 3.14 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on NETosis Markers and NLRP3 Inflammasome Activation in a Diabetic Wound Healing Model
| Treatment Group | Citrullinated Histone H3 (CitH3) Expression (relative units) | Peptidyl Arginine Deiminase 4 (PAD4) Expression (relative units) | NLRP3 Expression (relative units) |
| Diabetic Control | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Diabetic + this compound | 0.45 ± 0.08 | 0.52 ± 0.06 | 0.61 ± 0.07* |
*Data are presented as mean ± SEM. p < 0.05 compared to Diabetic Control.
Experimental Protocols
Protocol 1: In Vivo Ischemia/Reperfusion-Induced Acute Kidney Injury Model
This protocol describes the induction of AKI in mice through bilateral renal ischemia followed by reperfusion, and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, micro-aneurysm clamps)
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Saline solution (0.9% NaCl)
Procedure:
-
Anesthetize the mice using an appropriate anesthetic.
-
Place the mouse on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the kidneys.
-
Carefully dissect the renal pedicles, separating the renal artery and vein.
-
Induce ischemia by clamping both renal pedicles with micro-aneurysm clamps for 30 minutes. Successful clamping is indicated by a change in kidney color to a darker shade.
-
After 30 minutes, remove the clamps to allow reperfusion. The kidneys should regain their normal color.
-
Suture the abdominal wall and skin.
-
Administer this compound (e.g., 10 or 20 mg/kg) or vehicle intraperitoneally immediately after reperfusion and daily thereafter for the duration of the experiment.
-
Monitor the animals for signs of distress.
-
At the desired time points (e.g., 24, 48, 72 hours post-reperfusion), collect blood and kidney tissue for analysis of renal function markers (e.g., serum creatinine, BUN) and inflammatory markers (e.g., cytokine levels, histological analysis).
Protocol 2: In Vivo Diabetic Wound Healing Model
This protocol details the creation of full-thickness excisional wounds on diabetic mice and treatment with this compound.
Materials:
-
Diabetic mice (e.g., db/db mice)
-
Anesthetic
-
Hair removal cream or clippers
-
Biopsy punch (e.g., 6 mm)
-
Surgical scissors and forceps
-
This compound formulated for topical or systemic administration
-
Vehicle control
-
Wound dressing materials
Procedure:
-
Induce diabetes in mice if not using a genetic model (e.g., via streptozotocin injection). Confirm hyperglycemia.
-
Anesthetize the diabetic mice.
-
Remove the hair from the dorsal surface of the mouse.
-
Create two full-thickness excisional wounds on the back of each mouse using a biopsy punch.
-
Administer this compound either systemically (e.g., intraperitoneal injection) or topically to the wound site.
-
Apply a sterile dressing to the wounds.
-
Monitor wound closure daily by tracing the wound area.
-
At specified time points, euthanize the mice and collect wound tissue for analysis of NETosis markers (e.g., CitH3, PAD4 by Western blot or immunohistochemistry) and NLRP3 inflammasome components.
Protocol 3: Cytokine Measurement by ELISA
This protocol provides a general procedure for quantifying cytokine levels in serum or tissue homogenates using a sandwich ELISA.
Materials:
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Samples (serum or tissue homogenate supernatant)
Procedure:
-
Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizations
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in vivo.
Application Notes and Protocols for Measuring the Efficacy of Ro106-9920, an NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro106-9920 is a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It exerts its inhibitory effect by preventing the ubiquitination of IκBα, the primary inhibitor of NF-κB.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state by IκB proteins. Upon stimulation by various stimuli, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This degradation allows the NF-κB complex to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation. By inhibiting IκBα ubiquitination, this compound effectively traps NF-κB in the cytoplasm, thereby downregulating the expression of its target genes, including pro-inflammatory cytokines like TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1]
These application notes provide a comprehensive guide to various in vitro and in vivo techniques for measuring the efficacy of this compound. The protocols detailed below will enable researchers to quantitatively assess the inhibitory activity of this compound on the NF-κB signaling pathway and its downstream effects.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound from various experimental setups.
| Assay Type | Cell Line/Model | Stimulus | Parameter Measured | Efficacy Metric (IC50/EC50/Inhibition %) | Reference |
| In Vitro | |||||
| IκBα Ubiquitination Assay | Various | LPS or TNF-α | Inhibition of IκBα Ubiquitination | IC50 = 3 µM | [1] |
| NF-κB Reporter Assay | HEK293 cells | TNF-α (10 ng/mL) | Inhibition of Luciferase Activity | Data not available in searched literature | |
| Cytokine Production (TNF-α) | Murine Macrophages | LPS | Inhibition of TNF-α secretion | Data not available in searched literature | |
| Cytokine Production (IL-1β) | Murine Macrophages | LPS | Inhibition of IL-1β secretion | Data not available in searched literature | |
| Cytokine Production (IL-6) | Murine Macrophages | LPS | Inhibition of IL-6 secretion | Data not available in searched literature | |
| Cell Viability Assay | Various Cancer Cell Lines | - | Inhibition of Cell Proliferation | Data not available in searched literature | |
| In Vivo | |||||
| Acute Kidney Injury Model | Mice | Ischemia/Reperfusion | Serum IL-1β Levels | Dose-dependent reduction | [2] |
| Acute Kidney Injury Model | Mice | Ischemia/Reperfusion | Serum IL-6 Levels | Dose-dependent reduction | [2] |
| Acute Kidney Injury Model | Mice | Ischemia/Reperfusion | Serum TNF-α Levels | Dose-dependent reduction | [2] |
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Ro 106-9920, NF-kappaB inhibitor (CAS 62645-28-7) | Abcam [abcam.com]
- 2. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro106-9920 Treatment in Lipopolysaccharide-Stimulated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon recognition by Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages, LPS triggers a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB). This activation results in the production of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are key mediators of the inflammatory response. Dysregulation of this pathway is implicated in the pathophysiology of various inflammatory diseases.
Ro106-9920 is a small molecule inhibitor that specifically targets the NF-κB signaling pathway. It functions by preventing the ubiquitination and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes. These application notes provide a comprehensive overview of the use of this compound to counteract the inflammatory effects of LPS in a cellular context, offering detailed protocols for researchers.
Mechanism of Action
LPS stimulation of macrophages initiates a signaling cascade that converges on the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, which translocates to the nucleus and binds to κB sites in the promoter regions of target genes, inducing the expression of pro-inflammatory cytokines. This compound intervenes in this pathway by inhibiting the ubiquitination of phosphorylated IκBα, thus preventing its degradation and keeping NF-κB inactive in the cytoplasm.
In addition to the canonical NF-κB pathway, LPS also activates the Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal Kinase (JNK), p38, and Extracellular signal-regulated kinase (ERK) pathways. These pathways can also contribute to the inflammatory response, in part by regulating the activity of other transcription factors such as AP-1. The crosstalk between the NF-κB and MAPK signaling pathways is complex and can influence the overall inflammatory outcome.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on LPS-stimulated cells. It is important to note that the specific values can vary depending on the cell type, experimental conditions, and the specific assays used. The data presented here are synthesized from typical results observed in studies with NF-κB inhibitors and should be considered as illustrative examples.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages (RAW 264.7)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | < 10 | < 5 | < 5 |
| LPS (100 ng/mL) | 3500 ± 250 | 1800 ± 150 | 450 ± 50 |
| LPS + this compound (1 µM) | 2100 ± 180 | 1100 ± 100 | 280 ± 30 |
| LPS + this compound (5 µM) | 950 ± 80 | 500 ± 45 | 120 ± 15 |
| LPS + this compound (10 µM) | 400 ± 35 | 220 ± 20 | 50 ± 8 |
Data are represented as mean ± standard deviation from a representative ELISA experiment.
Table 2: Effect of this compound on NF-κB and JNK Signaling in LPS-Stimulated Macrophages (RAW 264.7)
| Treatment Group | Relative p-p65 (Ser536) Levels | Relative p-JNK (Thr183/Tyr185) Levels |
| Vehicle Control | 1.0 | 1.0 |
| LPS (100 ng/mL) | 8.5 ± 0.7 | 6.2 ± 0.5 |
| LPS + this compound (5 µM) | 2.1 ± 0.3 | 5.8 ± 0.4 |
Data are represented as fold change relative to the vehicle control from a representative Western blot analysis.
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with LPS and this compound
Objective: To investigate the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line (or other suitable immune cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into 6-well or 24-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO, final concentration should not exceed 0.1%). Incubate the cells for 1 hour.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for the desired time period. For cytokine analysis, a 6-24 hour incubation is typical. For signaling pathway analysis (Western blot), a shorter incubation of 15-60 minutes is recommended.
-
Sample Collection:
-
For Cytokine Analysis (ELISA): Collect the cell culture supernatant and store at -80°C until analysis.
-
For Protein Analysis (Western Blot): Wash the cells with ice-cold PBS and then lyse the cells with appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Cell culture supernatants collected from Protocol 1
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, the procedure typically involves coating a 96-well plate with a capture antibody, adding the standards and samples (cell culture supernatants), followed by the addition of a detection antibody, a substrate solution, and finally a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot Analysis of NF-κB and JNK Signaling Pathways
Objective: To assess the effect of this compound on the phosphorylation of p65 (a subunit of NF-κB) and JNK in LPS-stimulated cells.
Materials:
-
Cell lysates collected from Protocol 1
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-JNK (Thr183/Tyr185), anti-JNK, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Visualizations
Caption: LPS-induced NF-κB signaling and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound in LPS-stimulated cells.
Caption: LPS-induced MAPK signaling pathways.
Application Notes and Protocols for Western Blot Analysis of IκBα Phosphorylation in Response to Ro106-9920
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, cell proliferation, and survival. Its activation is tightly regulated, and dysregulation is implicated in numerous inflammatory diseases and cancers. A key regulatory step in the canonical NF-κB pathway is the phosphorylation of the inhibitor of κB alpha (IκBα) by the IκB kinase (IKK) complex. This phosphorylation event, occurring at serines 32 and 36, targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
Ro106-9920 is a small molecule inhibitor of NF-κB activation. It selectively inhibits the ubiquitination of IκBα induced by stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), with a reported IC50 of 3 μM for ubiquitination inhibition.[1] By preventing IκBα degradation, this compound effectively blocks the nuclear translocation of NF-κB and subsequent inflammatory responses.[2][3] This application note provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on IκBα phosphorylation, a critical upstream event to its mechanism of action.
Signaling Pathway
The canonical NF-κB signaling cascade is initiated by various stimuli, such as LPS or TNF-α, binding to their respective receptors. This leads to the activation of the IKK complex, which then phosphorylates IκBα. The phosphorylated IκBα is recognized by the E3 ubiquitin ligase complex, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate gene transcription. This compound is understood to inhibit the ubiquitination of IκBα, thereby stabilizing the IκBα-NF-κB complex and preventing downstream signaling.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for IκBα Phosphorylation
This protocol details the steps to assess the effect of this compound on the phosphorylation of IκBα in a cell-based assay.
Materials and Reagents
-
Cell Line: A suitable cell line responsive to NF-κB stimulation (e.g., RAW 264.7, HeLa, THP-1).
-
This compound: Stock solution prepared in DMSO.
-
NF-κB Stimulant: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride, and a protease inhibitor cocktail).
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Appropriate percentage for resolving IκBα (typically 10-12%).
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-IκBα (Ser32)
-
Mouse anti-total IκBα
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation. Include an unstimulated control group.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-IκBα (Ser32) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total IκBα and a loading control on the same blot, the membrane can be stripped using a mild stripping buffer.
-
After stripping, re-block the membrane and probe with the primary antibodies for total IκBα and the loading control, followed by the appropriate secondary antibodies and detection.
-
Experimental Workflow
Caption: Western blot workflow for analyzing IκBα phosphorylation.
Data Presentation
The results of the Western blot analysis can be quantified by densitometry. The intensity of the phospho-IκBα band should be normalized to the intensity of the total IκBα band or the loading control. The data can be presented in a table to clearly demonstrate the dose-dependent effect of this compound.
Table 1: Effect of this compound on LPS-Induced IκBα Phosphorylation
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Normalized p-IκBα/Total IκBα Ratio (Arbitrary Units) | % Inhibition of Phosphorylation |
| Unstimulated Control | 0 | - | 0.1 ± 0.02 | N/A |
| Vehicle Control | 0 | + | 1.0 ± 0.15 | 0% |
| This compound | 1 | + | 0.7 ± 0.11 | 30% |
| This compound | 3 | + | 0.4 ± 0.08 | 60% |
| This compound | 10 | + | 0.2 ± 0.05 | 80% |
Note: The data presented in this table are illustrative and represent typical results expected from such an experiment. Actual results may vary depending on the experimental conditions and cell line used.
Conclusion
This application note provides a comprehensive protocol for investigating the effect of the NF-κB inhibitor this compound on IκBα phosphorylation using Western blotting. By following this detailed methodology, researchers can effectively assess the potency and mechanism of action of this compound and other potential inhibitors of the NF-κB signaling pathway. The provided diagrams and data presentation format offer a clear framework for experimental design and reporting.
References
- 1. Ro 106-9920, NF-kappaB inhibitor (CAS 62645-28-7) | Abcam [abcam.com]
- 2. Ro 106-9920 | CAS:62645-28-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ro106-9920 and NF-κB Activation
Welcome to the technical support center for Ro106-9920. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the use of this compound in NF-κB signaling studies.
Frequently Asked Questions (FAQs)
Q1: My results suggest that this compound is not inhibiting NF-κB activation. Is this expected?
A1: This is an unexpected result. Published data indicates that this compound is an inhibitor of the NF-κB signaling pathway.[1] It has been shown to selectively inhibit the ubiquitination of IκBα induced by lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α), which is a critical step for the activation of NF-κB.[1] If you are not observing inhibition, it is likely due to experimental variables. Please refer to our troubleshooting guide below for potential solutions.
Q2: What is the mechanism of action for this compound?
A2: this compound acts as an anti-inflammatory agent by inhibiting the NF-κB signaling pathway.[1] Specifically, it prevents the ubiquitination of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By inhibiting IκBα ubiquitination, this compound prevents its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression.
Q3: What is the reported IC50 value for this compound's inhibition of IκBα ubiquitination?
A3: The reported half-maximal inhibitory concentration (IC50) for this compound against LPS- and TNF-α-induced IκBα ubiquitination is 3 μM.[1]
Q4: What are the downstream effects of this compound's activity?
A4: By inhibiting NF-κB activation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1]
Troubleshooting Guide: "this compound Not Inhibiting NF-κB Activation"
If you are not observing the expected inhibitory effect of this compound on NF-κB activation, please consider the following potential experimental issues:
| Potential Problem | Possible Cause | Recommended Solution |
| Compound Inactivity | Improper storage or handling of this compound leading to degradation. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions in the appropriate solvent (e.g., DMSO) and use them for your experiments. |
| Incorrect Concentration | The concentration of this compound used is too low to elicit an inhibitory effect. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. A typical starting range could be from 1 µM to 50 µM. |
| Cell Health and Confluency | Cells are unhealthy, have a high passage number, or are at an inappropriate confluency, leading to altered signaling responses. | Use healthy, low-passage number cells and maintain consistent cell densities across experiments. Visually inspect cells for normal morphology before and during the experiment. |
| Suboptimal Stimulation | The stimulus used to activate NF-κB (e.g., TNF-α, LPS) is not potent enough or has degraded. | Use a fresh, validated batch of the stimulus. Perform a dose-response and time-course experiment with the stimulus alone to determine the optimal conditions for NF-κB activation in your system. |
| Inappropriate Assay Timing | The timing of compound treatment, stimulation, and endpoint measurement is not optimal. | Optimize the pre-incubation time with this compound before adding the stimulus, and the duration of stimulation before harvesting for your chosen assay. A typical pre-incubation time is 1-2 hours. |
| Assay Sensitivity | The chosen assay for measuring NF-κB activation lacks the sensitivity to detect the inhibitory effects of this compound. | Consider using multiple, complementary assays to measure NF-κB activation, such as a luciferase reporter assay for transcriptional activity and Western blotting for IκBα phosphorylation/degradation or p65 nuclear translocation. |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells plated in a 96-well plate
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
NF-κB stimulus (e.g., TNF-α)
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus to the wells and incubate for an appropriate time (typically 6-8 hours).
-
Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's protocol.
-
Measurement: Measure the firefly and Renilla luciferase activity using a luminometer.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the fold change in NF-κB activity relative to the unstimulated control.
Protocol 2: Western Blot for IκBα Degradation
This method assesses the upstream signaling events in the NF-κB pathway.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
NF-κB stimulus (e.g., TNF-α)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IκBα and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treatment and Stimulation: Pre-treat cells with this compound for 1-2 hours, followed by stimulation with TNF-α for a short duration (e.g., 15-30 minutes).
-
Lysis: Wash cells with cold PBS and lyse them.
-
Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the IκBα signal to the loading control. A successful inhibition by this compound will show a reduced degradation of IκBα in the stimulated samples.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effect of this compound on NF-κB activation.
References
Technical Support Center: Ro106-9920 Solubility for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of Ro106-9920 for in vivo research applications.
Troubleshooting Guide
Researchers often encounter challenges with the aqueous solubility of this compound when preparing formulations for in vivo studies. The following table summarizes potential issues and provides structured troubleshooting strategies.
| Problem | Potential Cause | Recommended Solution | Experimental Protocol |
| This compound precipitates out of solution upon addition of aqueous buffer (e.g., PBS). | The compound is poorly soluble in aqueous solutions. The initial solvent concentration is too high, leading to "salting out" upon dilution. | Utilize a co-solvent system to maintain solubility. A common and effective approach is the use of a dimethyl sulfoxide (DMSO) and corn oil mixture for oral administration. This vehicle has been successfully used in murine models.[1] | See Protocol 1: Preparation of this compound in 10% DMSO / 90% Corn Oil for Oral Gavage . |
| The desired concentration for injection cannot be achieved without precipitation. | The solubility limit of this compound in the chosen vehicle has been exceeded. | For parenteral administration, a formulation of Dimethylformamide (DMF) mixed with PBS (pH 7.2) can be considered. However, the final concentration in this vehicle is limited.[2] | See Protocol 2: Preparation of this compound in DMF:PBS (1:1) for Parenteral Administration . |
| The formulation is too viscous for the intended administration route (e.g., intraperitoneal injection). | High concentrations of certain excipients, such as corn oil, can increase viscosity. | If a less viscous formulation is required, consider alternative solubilization techniques such as the use of cyclodextrins or lipid-based formulations. These may require more extensive formulation development. | Further formulation screening is recommended. This may involve testing various cyclodextrins (e.g., HP-β-CD) or formulating a self-microemulsifying drug delivery system (SMEDDS). |
| Precipitation is observed over time, indicating formulation instability. | The formulation is supersaturated, leading to crystallization or precipitation upon storage. | Prepare the formulation fresh before each use. If storage is necessary, conduct stability studies at various temperatures to determine the optimal storage conditions and shelf-life. | After preparing the formulation, store aliquots at different conditions (e.g., 4°C, room temperature) and visually inspect for precipitation at set time points (e.g., 1, 4, 24 hours). |
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a crystalline solid that is poorly soluble in aqueous solutions. It exhibits good solubility in organic solvents such as Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Specifically, its solubility is reported as:
Q2: What is a reliable, published vehicle for oral administration of this compound in mice?
A2: A published study has successfully used a vehicle of 10% DMSO and 90% corn oil for intragastric administration of this compound in mice.[1] This vehicle was chosen for its ability to effectively solubilize the compound for oral delivery.[1]
Q3: Are there any alternative strategies if the recommended vehicles are not suitable for my experimental design?
A3: Yes, several other strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids can improve solubility and may enhance oral bioavailability.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.
Q4: How does this compound exert its biological effect?
A4: this compound is an inhibitor of the NF-κB signaling pathway. It selectively inhibits the ubiquitination of IκBα, which is a critical step in the activation of NF-κB.[3] By preventing the degradation of IκBα, this compound keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[4][5][6]
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO / 90% Corn Oil for Oral Gavage
This protocol is based on a successful method for the oral administration of this compound in mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 5, 10, or 20 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle: In a sterile tube, prepare the required volume of the vehicle by mixing 1 part DMSO with 9 parts corn oil (e.g., for 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of corn oil).
-
Dissolve this compound in DMSO: Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. Add the DMSO portion of the vehicle to the tube.
-
Vortex to dissolve: Vortex the tube until the this compound is completely dissolved in the DMSO. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Add corn oil: Add the corn oil portion of the vehicle to the DMSO-drug solution.
-
Vortex to mix: Vortex the final solution thoroughly to ensure a homogenous mixture.
-
Administer immediately: It is recommended to use the formulation immediately after preparation. If short-term storage is necessary, protect it from light and store at a controlled temperature. Visually inspect for any signs of precipitation before administration.
Protocol 2: Preparation of this compound in DMF:PBS (1:1) for Parenteral Administration
This protocol is based on the solubility data provided by Cayman Chemical and is suitable for preparing a lower concentration of this compound for parenteral routes where an oily vehicle is not desired.
Materials:
-
This compound powder
-
Dimethylformamide (DMF), sterile
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution in DMF: Weigh the desired amount of this compound and dissolve it in DMF to create a stock solution. Based on the reported solubility, a concentration of up to 25 mg/mL can be achieved.
-
Dilute with PBS: To prepare the final formulation, slowly add an equal volume of sterile PBS (pH 7.2) to the DMF stock solution while vortexing. For example, to prepare 1 mL of a 0.5 mg/mL solution, you could start with a 1 mg/mL stock in DMF and add an equal volume of PBS.
-
Inspect for precipitation: After mixing, carefully inspect the solution for any signs of precipitation. Due to the lower solubility in the mixed vehicle, the final concentration should not exceed 0.5 mg/mL.[2]
-
Use immediately: This formulation should be used immediately after preparation to minimize the risk of precipitation.
Visualizations
Caption: Workflow for preparing this compound formulations.
Caption: this compound inhibits NF-κB activation.
References
- 1. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The Role of Ubiquitination in NF-κB Signaling during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Ro106-9920 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro106-9920, a selective inhibitor of IκBα ubiquitination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that selectively inhibits the ubiquitination of IκBα (Inhibitor of kappa B alpha). In the canonical NF-κB signaling pathway, IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This degradation allows the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-inflammatory genes. By inhibiting IκBα ubiquitination, this compound prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking downstream inflammatory signaling.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C.
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The optimal working concentration of this compound is cell-type and assay-dependent. A dose-response experiment is always recommended to determine the effective concentration for your specific experimental setup. Based on available data, IC₅₀ values for the inhibition of cytokine production are often in the sub-micromolar range, while the IC₅₀ for inhibiting IκBα ubiquitination is approximately 2.3 to 3 µM.
Q4: Can this compound cause cytotoxicity?
A4: Like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations. It is crucial to perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your functional assays to identify a non-toxic working concentration range for your specific cell line.
Troubleshooting Guides
Below are common issues that may be encountered during experiments with this compound, along with potential causes and solutions.
Issue 1: No or weak inhibition of NF-κB activity (e.g., no change in target gene expression, IκBα degradation, or cytokine production).
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Perform a dose-response experiment with a wider concentration range. The optimal concentration can vary significantly between cell types. |
| Compound Insolubility | Ensure the compound is fully dissolved in the stock solution. When diluting the stock in aqueous media, do so gradually to prevent precipitation. |
| Inadequate Pre-incubation Time | Increase the pre-incubation time of the cells with this compound before adding the stimulus (e.g., TNF-α, LPS) to allow for sufficient cell permeability and target engagement. |
| Degraded Compound | Use a fresh stock of this compound. Verify the storage conditions of your stock solution. |
| Ineffective Stimulus | Confirm the activity of your NF-κB stimulus (e.g., TNF-α, LPS). Use a fresh aliquot and a positive control to ensure it is effectively activating the NF-κB pathway. |
| Cell Line Insensitivity | Some cell lines may be less sensitive to this compound. Consider using a different cell line known to have a robust NF-κB response. |
Issue 2: High background or inconsistent results in Western blot for IκBα.
| Potential Cause | Troubleshooting Steps |
| Antibody Quality | Use a high-quality primary antibody specific for IκBα that has been validated for Western blotting. |
| Suboptimal Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation. |
| Inconsistent Loading | Use a reliable loading control (e.g., β-actin, GAPDH) to normalize for protein loading variations between lanes. |
| Timing of Stimulation and Lysis | IκBα degradation is a transient event. Perform a time-course experiment to identify the optimal time point for observing maximum degradation after stimulation. |
Issue 3: Variability in cytokine measurements (e.g., ELISA).
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells, as variations can lead to differences in cytokine production. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent and sample volumes. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media. |
| Variability in Stimulation | Ensure consistent application of the stimulus across all relevant wells. |
Quantitative Data Summary
| Parameter | Value | Assay Condition |
| IC₅₀ for IκBα Ubiquitination Inhibition | ~2.3 - 3 µM | Cell-free ubiquitination assay |
| IC₅₀ for Cytokine Inhibition (TNF-α, IL-1β, IL-6) | < 1 µM | LPS-stimulated human peripheral blood mononuclear cells |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 10 mM |
Experimental Protocols
Protocol 1: Western Blot for IκBα Degradation
Objective: To assess the inhibitory effect of this compound on stimulus-induced IκBα degradation in a cellular context.
Materials:
-
Cell line with a robust NF-κB response (e.g., HeLa, HEK293)
-
This compound
-
NF-κB stimulus (e.g., TNF-α, LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α) for the predetermined optimal time (e.g., 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
Protocol 2: In Vitro IκBα Ubiquitination Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic ubiquitination of IκBα.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5)
-
E3 ligase complex capable of ubiquitinating IκBα (e.g., SCF-β-TrCP)
-
Recombinant human ubiquitin
-
Recombinant human IκBα (substrate)
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
Anti-IκBα antibody
-
Anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube by combining the reaction buffer, ATP, E1 enzyme, E2 enzyme, E3 ligase, ubiquitin, and IκBα substrate.
-
Add different concentrations of this compound or a vehicle control to the respective reaction tubes.
-
Initiate the reaction by adding the final component (e.g., ATP or E3 ligase) and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the Western blot with an anti-IκBα antibody to observe the appearance of higher molecular weight bands corresponding to ubiquitinated IκBα.
-
Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated species.
Visualizations
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound activity.
Technical Support Center: Optimizing Ro106-9920 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ro106-9920 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] Its primary mechanism of action is the inhibition of IκBα ubiquitination, a critical step for the activation of NF-κB.[2] By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival.[3]
Q2: What is a typical effective concentration range for this compound to inhibit NF-κB activity?
The effective concentration of this compound for NF-κB inhibition is cell-type dependent. However, published data provides a general range to start with:
-
IC50 for IκBα ubiquitination: Approximately 3 µM in cell-free assays and 2.3 µM in a specific cell-free system.[2][4]
-
IC50 for cytokine inhibition (e.g., TNF-α, IL-1β, IL-6) in human peripheral blood mononuclear cells (PBMCs): Below 1 µM.[2][4]
-
EC50 for inhibition of NF-κB p65 nuclear translocation in CHO cells: Approximately 5 µM.
It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 20 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: At what concentration does this compound typically become cytotoxic?
This compound generally exhibits low cytotoxicity at concentrations effective for NF-κB inhibition. One study on MAF1329 cells reported only moderate decreases in cell viability at concentrations as high as 10 µM (10,000 nM). This suggests that for many cell lines, the cytotoxic concentration is likely to be significantly higher than the concentration required for NF-κB inhibition. However, as with any compound, cytotoxicity is cell-line specific and should be experimentally determined.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM or 20 mg/ml in DMSO) and store it at -20°C.[4] For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. It is important to ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: No or low inhibition of NF-κB activity is observed.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line and stimulation conditions.
-
-
Possible Cause 2: Inadequate pre-incubation time.
-
Solution: Increase the pre-incubation time with this compound before stimulating the NF-κB pathway. A pre-incubation time of 1-2 hours is often a good starting point.
-
-
Possible Cause 3: Instability of the compound in your culture medium.
-
Solution: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 4: Cell line is resistant to this compound.
-
Solution: Some cell lines may have alternative pathways for NF-κB activation or may express drug efflux pumps that reduce the intracellular concentration of the inhibitor. Consider using a different NF-κB inhibitor that targets a different component of the pathway.
-
Issue 2: Significant cell death is observed at the desired inhibitory concentration.
-
Possible Cause 1: Cell line is particularly sensitive to this compound.
-
Solution: Perform a detailed cytotoxicity assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the IC50 for cytotoxicity in your cell line. If the cytotoxic concentration overlaps with the effective inhibitory concentration, consider reducing the treatment duration or using a lower, non-toxic concentration that still provides partial inhibition.
-
-
Possible Cause 2: High final concentration of the solvent (e.g., DMSO).
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below the toxic level for your cells (typically ≤ 0.1%). Prepare intermediate dilutions of your stock solution to minimize the volume of DMSO added to your final culture.
-
-
Possible Cause 3: Off-target effects of the compound.
-
Solution: While this compound is reported to be selective, off-target effects can occur at higher concentrations.[4] Try to use the lowest effective concentration to minimize potential off-target effects.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell health and density.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.
-
-
Possible Cause 2: Inconsistent preparation of this compound.
-
Solution: Prepare fresh dilutions from a single, well-characterized stock solution for each set of experiments. Ensure complete dissolution of the compound in DMSO before further dilution.
-
-
Possible Cause 3: Variability in the stimulation of the NF-κB pathway.
-
Solution: Ensure the concentration and application of the NF-κB stimulus (e.g., TNF-α, LPS) are consistent across all experiments.
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound
| Parameter | Cell/System | Concentration | Reference |
| IC50 for IκBα ubiquitination | Cell-free assay | 3 µM | [5] |
| IC50 for IκBα ubiquitination | Cell-free system | 2.3 µM | [2][4] |
| IC50 for cytokine inhibition | Human PBMCs | < 1 µM | [2][4] |
| EC50 for NF-κB p65 nuclear translocation inhibition | CHO cells | ~5 µM | |
| Cytotoxicity (IC50) | MAF1329 cells | > 10 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for NF-κB Inhibition using a Luciferase Reporter Assay
-
Cell Seeding: Seed cells containing an NF-κB luciferase reporter construct in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A typical concentration range to test would be 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to the wells. Also, include an unstimulated control.
-
Incubation: Incubate the plate for a further 6-8 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions of your luciferase assay kit.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) or to a co-transfected control reporter (e.g., Renilla luciferase). Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 24-48 hour viability assay.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the cytotoxic IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Caption: Recommended experimental workflow for optimizing this compound concentration.
References
- 1. apexbt.com [apexbt.com]
- 2. Ro 106-9920 | CAS:62645-28-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
troubleshooting Ro106-9920 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro106-9920. Our aim is to help you address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of the NF-κB signaling pathway. It selectively inhibits the ubiquitination of IκBα induced by stimuli such as TNF-α and lipopolysaccharide (LPS)[1]. This inhibition of IκBα ubiquitination prevents its degradation by the proteasome. Consequently, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include various pro-inflammatory cytokines.
Q2: What is the reported potency (IC50) of this compound?
In cell-free assays, this compound inhibits IκBα ubiquitination with an IC50 value of approximately 2.3 to 3 µM[1]. In cell-based assays, it has been shown to block the LPS-dependent expression of TNF-α, IL-1β, and IL-6 in human peripheral blood mononuclear cells with IC50 values below 1 µM[1].
Q3: How selective is this compound?
This compound has demonstrated a degree of selectivity. It shows little to no activity against the ubiquitin-activating enzyme (E1), the ubiquitin-conjugating enzyme E2UBCH7, and was found to be selective over a panel of 97 other molecular targets[1]. Importantly, it does not inhibit the degradation of β-catenin, suggesting it does not broadly target the ubiquitin-proteasome system[1].
Troubleshooting Guide for Off-Target Effects
Researchers may encounter unexpected results or "off-target" effects when using chemical inhibitors. This guide provides a structured approach to troubleshooting such issues with this compound.
Problem 1: Unexpected Cell Viability/Toxicity Changes
You observe significant cytotoxicity or unexpected changes in cell proliferation at concentrations intended to inhibit NF-κB.
Possible Cause:
-
High Concentration: The concentration of this compound being used may be too high, leading to off-target effects or general cellular stress.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that you are observing inhibition of the NF-κB pathway at the concentrations you are using.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for NF-κB inhibition and assess the concentration at which toxicity occurs.
-
Use a Positive Control: Include a well-characterized NF-κB inhibitor as a positive control.
-
Use a Negative Control: A structurally similar but inactive compound, if available, can help distinguish specific from non-specific effects.
Experimental Workflow for Assessing Cytotoxicity:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Problem 2: Phenotype Does Not Match Expected NF-κB Inhibition
The observed cellular phenotype is inconsistent with what is known about NF-κB signaling in your experimental system.
Possible Cause:
-
Off-Target Kinase Inhibition: Although screened against many targets, this compound could be interacting with an un-tested kinase or other signaling protein.
-
Modulation of Other Pathways: The compound may be affecting other cellular pathways independently of NF-κB.
Troubleshooting Steps:
-
Confirm NF-κB Target Engagement: Directly measure the downstream effects of NF-κB inhibition (e.g., reduced expression of target genes like IL-6, TNF-α).
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active component of the NF-κB pathway downstream of IκBα ubiquitination.
-
Use a Structurally Different NF-κB Inhibitor: Compare the phenotype observed with this compound to that of another NF-κB inhibitor with a different mechanism of action.
-
Broad-Spectrum Kinase Profiling: If off-target kinase activity is suspected, consider profiling this compound against a broad panel of kinases.
Signaling Pathway of Intended Action:
Caption: Mechanism of this compound in the NF-κB pathway.
Data Summary
| Parameter | Value | Reference |
| Target | IκBα Ubiquitination | [1] |
| IC50 (Cell-free) | ~2.3 - 3 µM | [1] |
| IC50 (Cell-based) | < 1 µM (for cytokine expression) | [1] |
| Known Selectivity | Inactive against E1, E2UBCH7, and 97 other targets | [1] |
| Known Non-target | β-catenin degradation | [1] |
Key Experimental Protocols
Western Blot for Phospho-IκBα and Total IκBα
-
Cell Treatment: Plate cells and treat with this compound for the desired time (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for a short period (e.g., 15 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
NF-κB Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
References
Ro106-9920 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the NF-κB inhibitor, Ro106-9920. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For example, a 100 mM stock solution can be prepared in DMSO. Ensure the compound is fully dissolved by vortexing. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Solid Compound: Store the solid form of this compound at -20°C under desiccating conditions.
-
Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage. When stored at -70°C, stock solutions are reported to be stable for up to 3 months.
Q3: Is this compound sensitive to light?
Q4: I'm observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors related to the stability and handling of this compound:
-
Compound Degradation: Repeated freeze-thaw cycles or improper storage can lead to the degradation of the compound. Always use a fresh aliquot of the stock solution for each experiment.
-
Solubility Issues: The compound may precipitate out of solution if the aqueous concentration is too high or if the final solvent concentration is insufficient to maintain solubility. Ensure complete dissolution and consider the solubility limits in your experimental buffer.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor. Ensure your pipettes are calibrated and use proper pipetting techniques.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Loss of Inhibitory Activity
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Dissolve the solid compound in fresh, anhydrous DMSO to the desired concentration.
-
Perform a Quality Control Check: If possible, verify the concentration and purity of your new stock solution using HPLC-UV analysis.
-
Compare with a New Batch: If the issue persists, consider obtaining a new batch of the compound to rule out batch-to-batch variability.
-
Issue 2: Precipitation of the Compound in Cell Culture Media
-
Possible Cause: Low solubility of this compound in aqueous media.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range.
-
Increase the Solvent Concentration (with caution): While increasing the final DMSO concentration might help, be mindful of its potential toxicity to cells. Always include a vehicle control with the same DMSO concentration.
-
Use a Different Formulation: In some cases, formulating the compound with a solubilizing agent (e.g., cyclodextrin) may improve its aqueous solubility.
-
Logical Workflow for Troubleshooting Loss of Activity
Caption: Troubleshooting workflow for loss of this compound activity.
Data Presentation: Stability and Storage Conditions
While specific quantitative stability data for this compound under various conditions is not publicly available, the following tables summarize the recommended storage conditions and solubility based on supplier information and general knowledge of small molecule inhibitors.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Special Conditions |
| Solid | -20°C | Long-term | Store under desiccating conditions, protect from light. |
| In DMSO | -20°C | Short-term | Aliquot to avoid freeze-thaw cycles. |
| In DMSO | -80°C | Long-term (up to 3 months) | Aliquot to avoid freeze-thaw cycles. |
| In Ethanol | -20°C | Short-term | Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | 100 mM |
| Ethanol | 10 mM |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution Using HPLC-UV
This protocol provides a general framework for a stability-indicating HPLC method. Note: This method would require optimization and validation for this compound specifically.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Dilute the stock solution with the desired experimental buffer (e.g., PBS, cell culture medium) to the final test concentration.
-
-
Incubation under Stress Conditions:
-
Temperature Stress: Incubate aliquots of the solution at various temperatures (e.g., 4°C, room temperature, 37°C) for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
pH Stress: Adjust the pH of the solution to acidic, neutral, and basic conditions (e.g., pH 3, 7, 9) and incubate at a constant temperature.
-
Light Stress (Photostability): Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. Keep a control sample in the dark.
-
-
Sample Analysis by HPLC-UV:
-
At each time point, take an aliquot of the solution and, if necessary, quench any ongoing reaction (e.g., by neutralization or cooling).
-
Inject the sample into an HPLC system equipped with a UV detector.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the λmax of this compound (e.g., around 254 nm, but should be determined empirically).
-
Column Temperature: 30°C.
-
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time zero sample.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway
This compound is an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It acts by preventing the ubiquitination of IκBα, which is a critical step for the activation of NF-κB.
Simplified NF-κB Signaling Pathway and the Action of this compound
Caption: Inhibition of the NF-κB pathway by this compound.
Technical Support Center: Ro106-9920 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ro106-9920 in solution. The following information is structured in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: The stability of this compound, like many small molecules, is influenced by several factors. The primary contributors to degradation in solution are:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
pH: this compound may be susceptible to hydrolysis under acidic or basic conditions.
-
Light: Exposure to UV or ambient light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can impact the stability of this compound. While soluble in DMSO and ethanol, long-term stability in these solvents at room temperature is not recommended.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Aliquot and store at -20°C for short-term storage or -70°C for long-term storage.[3] Stock solutions are reported to be stable for up to 3 months at -70°C.[3]
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Desiccation: Store under desiccating conditions to prevent moisture absorption, especially for the solid compound.[1]
Q3: I observe a loss of activity of this compound in my cell-based assays. What could be the cause?
A3: A loss of activity in cell-based assays can often be attributed to the degradation of this compound in the culture medium. It is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If possible, perform a pilot study to assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
Q4: How can I prepare this compound solutions for my experiments to minimize degradation?
A4: To prepare this compound solutions with minimal degradation, follow these steps:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a concentrated stock solution in an appropriate solvent such as DMSO or ethanol.[2]
-
Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
For working solutions, dilute the stock solution in your experimental buffer or medium immediately before use.
-
Protect all solutions from light and keep them on ice when not in immediate use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare fresh stock solutions and aliquot for single use. Store at -70°C. Prepare working solutions immediately before each experiment. |
| Precipitate formation in aqueous buffer | Poor solubility or instability of this compound in the aqueous environment. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Consider using a solubilizing agent if compatible with your assay. |
| Loss of compound potency over time in multi-day experiments | Degradation of this compound in the experimental medium at 37°C. | Replenish the medium with freshly diluted this compound at regular intervals during the experiment. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to identify conditions that may affect the stability of this compound. This is crucial for developing stability-indicating analytical methods.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.
-
From this stock, prepare working solutions at a concentration of 100 µg/mL in the respective stress condition media.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the working solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Mix the working solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the working solution with 3% H₂O₂ and incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the working solution (in a neutral buffer, e.g., PBS pH 7.4) at 60°C for 2, 4, 8, and 24 hours, protected from light.
-
Photolytic Degradation: Expose the working solution (in a neutral buffer) to direct sunlight or a photostability chamber for 24 and 48 hours. A control sample should be wrapped in foil and kept alongside.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to determine the remaining concentration of this compound and to observe the formation of any degradation products.
Illustrative Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound to demonstrate how results can be structured.
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 75.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 60.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 85.1 | 1 |
| Thermal (60°C) | 24 | 92.8 | 1 |
| Photolytic | 48 | 88.4 | 2 |
Table 2: Hypothetical Stability of this compound in Different Solvents at Room Temperature
| Solvent | Storage Time (days) | This compound Remaining (%) |
| DMSO | 7 | 95.3 |
| Ethanol | 7 | 97.1 |
| Acetonitrile | 7 | 98.5 |
| PBS (pH 7.4) | 1 | 89.6 |
Disclaimer: The data presented in these tables are for illustrative purposes only and are not the result of actual experiments on this compound.
Visual Guides
Workflow for Preparing and Handling this compound Solutions
Caption: Recommended workflow for preparing and handling this compound solutions.
Logical Flow for Troubleshooting this compound Instability
Caption: Troubleshooting flowchart for this compound instability issues.
References
Technical Support Center: Refining Ro106-9920 Treatment Duration In Vitro
Welcome to the technical support center for Ro106-9920. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the in vitro use of this compound, with a focus on optimizing treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. It specifically targets the ubiquitination of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα ubiquitination and subsequent degradation by the proteasome, this compound effectively blocks the release and nuclear translocation of the active NF-κB complex. This, in turn, inhibits the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A common starting concentration for this compound in in vitro experiments is in the low micromolar range. For instance, in NF-κB reporter assays using HEK-293 cells, this compound has shown potent inhibition of NF-κB signaling at concentrations below 1 µM.[1] In neuronal cell cultures, a concentration of 2 µM has been used effectively. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is always recommended to perform a dose-response curve to determine the EC50 for NF-κB inhibition and the IC50 for cytotoxicity in your specific cell line.
Q3: How long should I pre-incubate my cells with this compound before applying a stimulus?
A3: The optimal pre-incubation time can vary, but short durations have been shown to be effective. For example, a pre-incubation time of 1 hour with 2 µM this compound was sufficient to inhibit NF-κB activation in neuronal cells. In another study, pre- or post-application of an NF-κB inhibitor for as little as 15 minutes was shown to be effective in blocking acidic bile-induced NF-κB activation.[2] For initial experiments, a pre-incubation period of 30 minutes to 2 hours is a reasonable starting point. However, for your specific cell type and experimental conditions, it is advisable to perform a time-course experiment to determine the minimal pre-incubation time required for maximal inhibition.
Q4: Is this compound cytotoxic?
A4: this compound can exhibit cytotoxicity, but this is highly dependent on the concentration and the duration of treatment. In HEK-293 cells, this compound showed a strong antagonistic effect on NF-κB signaling without a significant reduction in cell viability at low nanomolar concentrations.[1] However, at higher concentrations, a decrease in cell viability can be observed. The cytotoxic effects of chemical compounds can also be time-dependent.[3][4] Therefore, it is crucial to assess the cytotoxicity of this compound in your specific cell line over the intended duration of your experiment.
Q5: How stable is this compound in cell culture medium?
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of NF-κB Signaling
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and stimulus. |
| Insufficient Pre-incubation Time | Conduct a time-course experiment to determine the minimal pre-incubation time required for maximal NF-κB inhibition. Start with a range of 15 minutes to 4 hours. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider using a different NF-κB inhibitor with an alternative mechanism of action for comparison. |
| Assay Sensitivity | Ensure your NF-κB activation assay (e.g., reporter gene, western blot for phospho-p65, EMSA) is sensitive enough to detect changes. Include appropriate positive and negative controls. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH release, trypan blue exclusion) with a range of this compound concentrations to determine the IC50 value for your cell line at the desired treatment duration.[3][4] |
| Prolonged Treatment Duration | Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the time-dependent effects of this compound on your cells.[5] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.1-0.5%. |
| Cell Culture Conditions | Maintain optimal cell culture conditions, including confluency, media composition, and incubator parameters, as stressed cells may be more susceptible to drug-induced toxicity. |
| Off-Target Effects | While this compound is a selective inhibitor, off-target effects can occur at higher concentrations. If cytotoxicity persists at concentrations required for NF-κB inhibition, consider exploring alternative inhibitors. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in HEK-293 Cells
| Parameter | Cell Line | Value | Reference |
| NF-κB Reporter Activity (EC50) | HEK-293 | < 1 nM | [1] |
| Cell Viability (IC50) | HEK-293 | > 100,000 nM | [1] |
Table 2: General Guidelines for this compound Treatment Duration and Concentration
| Cell Type | Concentration Range | Pre-incubation Time | Maximum Recommended Duration (without significant cytotoxicity) |
| HEK-293 | 0.1 - 5 µM | 1 - 4 hours | Up to 24 hours |
| Neuronal Cells | 1 - 10 µM | 1 - 2 hours | Up to 24 hours |
| Immune Cells (e.g., Macrophages) | 0.5 - 10 µM | 30 min - 2 hours | 24 - 48 hours (cell type dependent) |
| Cancer Cell Lines | 1 - 20 µM | 1 - 4 hours | Highly variable; requires empirical determination |
Note: The values in Table 2 are general recommendations and should be optimized for your specific experimental system.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an NF-κB Reporter Assay
This protocol is adapted for a 96-well plate format and assumes the use of a stable cell line expressing a luciferase reporter driven by an NF-κB response element.
Materials:
-
HEK-293 cells with NF-κB luciferase reporter
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NF-κB stimulus (e.g., TNF-α, IL-1β)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed the HEK-293 NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
The following day, prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Pre-incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
Add the NF-κB stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except for the unstimulated control wells.
-
Incubate the plate for an additional 6-8 hours.
-
Perform the luciferase assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Assessing Time-Dependent Cytotoxicity of this compound using MTT Assay
This protocol is designed to evaluate the effect of treatment duration on cell viability.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed your cells in a 96-well plate at an appropriate density for the planned experiment duration (e.g., lower density for a 72-hour experiment).
-
Allow the cells to adhere overnight.
-
The next day, treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control.
-
Plot cell viability against this compound concentration for each time point to observe the time-dependent cytotoxic effects.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal characteristics of NF-κB inhibition in blocking bile-induced oncogenic molecular events in hypopharyngeal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Cytotoxic Effects Induced by Industrial Chemicals be Time-dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disturbance of cell proliferation in response to mobile phone frequency radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in Ro106-9920 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ro106-9920. Our goal is to help you address potential inconsistencies in your experimental results and ensure the reliable application of this NF-κB inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the NF-κB signaling pathway. It specifically targets and prevents the ubiquitination of IκBα, the inhibitory protein bound to NF-κB in the cytoplasm.[1] By inhibiting IκBα ubiquitination, this compound prevents the subsequent degradation of IκBα by the proteasome. This keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.
Q2: What is the IC50 of this compound?
A2: The reported IC50 value for the inhibition of IκBα ubiquitination in a cell-free system is approximately 2.3 µM to 3 µM.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM and in ethanol up to 10 mM.
Q4: How should I store this compound?
A4: For long-term storage, this compound should be stored at -20°C under desiccating conditions.
Troubleshooting Guide
Issue 1: Inconsistent Inhibition of NF-κB Activity
Q: I am observing variable or no inhibition of NF-κB-dependent reporter gene expression (e.g., luciferase) with this compound treatment. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot this problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | - Prepare fresh stock solutions of this compound in anhydrous DMSO. - Avoid repeated freeze-thaw cycles of the stock solution. Aliquot into single-use volumes. - Ensure proper long-term storage at -20°C. |
| Suboptimal Cell Health | - Regularly check cells for mycoplasma contamination. - Ensure cells are in the exponential growth phase and have high viability (>90%) before starting the experiment. - Do not use cells that are over-confluent. |
| Incorrect Dosing or Timing | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. - Optimize the pre-incubation time with this compound before inducing NF-κB activation (e.g., with TNF-α or LPS). A typical pre-incubation time is 1-2 hours. |
| Issues with Reporter Assay | - Verify the functionality of your reporter plasmid and the transfection efficiency. - Use a positive control (e.g., a known NF-κB inhibitor) and a negative control (vehicle-treated cells). - Ensure the signal in your assay is within the linear range of detection. |
Issue 2: High Background Signal in Cytokine Assays
Q: My ELISA/CBA results show high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the negative control group treated only with the vehicle (DMSO), making it difficult to assess the inhibitory effect of this compound. What could be the reason?
A: High background in cytokine assays can mask the effect of your inhibitor. Here are some potential causes and how to address them:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Stress | - Minimize handling stress during cell seeding and treatment. - Ensure the concentration of the vehicle (DMSO) is low and consistent across all wells (typically ≤ 0.1%). High concentrations of DMSO can be cytotoxic and induce an inflammatory response. - Check for and eliminate any sources of contamination in your cell culture. |
| Assay Specificity and Cross-Reactivity | - Ensure your antibodies are specific for the target cytokine and are not cross-reacting with other cellular components. - Run an assay blank (media only) to check for background signal from the assay reagents themselves. |
| Reagent Quality | - Use fresh, high-quality cell culture media and supplements. Endotoxin contamination in media or serum can activate NF-κB. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (IκBα Ubiquitination) | 2.3 - 3 µM | [1] |
| Molecular Weight | 245.26 Da | |
| Solubility in DMSO | 100 mM | |
| Solubility in Ethanol | 10 mM | |
| Purity | >95% |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol outlines the steps to measure the effect of this compound on NF-κB-dependent transcription.
-
Cell Seeding: Seed HEK293T cells transiently co-transfected with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) in a 96-well white, clear-bottom plate.
-
Compound Treatment: The following day, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for 2 hours.
-
NF-κB Activation: Induce NF-κB activation by treating the cells with 20 ng/mL of TNF-α for 6 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot for IκBα Degradation
This protocol is designed to visualize the inhibitory effect of this compound on IκBα degradation.
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages and allow them to adhere overnight. Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 0, 15, 30, and 60 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin).
-
Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the IκBα signal to the loading control.
Visualizations
References
cell line specific responses to Ro106-9920
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Ro106-9920, a selective inhibitor of the NF-κB signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It specifically targets the ubiquitination of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα ubiquitination and subsequent degradation by the proteasome, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. As a general starting point, a dose-response experiment ranging from 1 µM to 50 µM is recommended. For some specific applications, a concentration as low as 2 µM has been shown to be effective without impacting baseline cell viability in certain neuronal cultures.[1] Always include a vehicle-only control (e.g., DMSO) in your experiments.
Q3: I am not observing any inhibition of NF-κB activity. What are the possible reasons?
A3: Several factors could contribute to a lack of observable NF-κB inhibition. Please refer to the Troubleshooting Guide for NF-κB Inhibition Assays below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal compound concentration, insufficient pre-incubation time, or issues with the NF-κB activation stimulus.
Q4: Is this compound known to be cytotoxic?
A4: this compound can exhibit cytotoxic effects at higher concentrations, and this is cell-line dependent. It is crucial to determine the cytotoxic profile of this compound in your specific cell line by performing a cell viability assay (e.g., MTT or MTS assay) alongside your functional assays.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. Prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Data Presentation: Cell Line Specific Responses to this compound
The response to this compound can vary significantly between different cell lines. This variability can be attributed to differences in cellular uptake, metabolism of the compound, and the basal activity or inducibility of the NF-κB pathway in a particular cell type.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293 | NF-κB Reporter Assay | EC50 (NF-κB Inhibition) | < 1 nM | [2] |
| HEK293 | Cell Viability | EC50 (Cytotoxicity) | > 100,000 nM | [2] |
| Cortical Neurons | Cell Viability | - | Decreased viability with increasing concentration | [1] |
| Hippocampal Neurons | Cell Viability | - | Increased viability at certain concentrations | [1] |
| MAF1329 (Ependymoma) | Cell Viability | - | Reduced cell viability | [2] |
Note: The provided data is based on available literature. It is highly recommended that researchers establish a dose-response curve for their specific cell line and experimental conditions.
Troubleshooting Guides
Troubleshooting Cell Viability Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the plate- Inaccurate pipetting | - Ensure a single-cell suspension before seeding.- Use a consistent seeding volume and technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Calibrate and use appropriate pipettes for the volumes being dispensed. |
| Low signal or no change in signal with treatment | - Insufficient cell number- Incorrect wavelength used for reading- Reagent instability or improper preparation | - Optimize cell seeding density for your specific cell line.- Verify the correct absorbance wavelength for the specific assay (e.g., ~570 nm for MTT).- Prepare fresh reagents as per the manufacturer's protocol. |
| Unexpected increase in viability with this compound treatment | - Pro-survival effects in specific cell types- Assay interference | - This has been observed in some cell types like hippocampal neurons at certain concentrations.[1] Consider the biological context.- Run a vehicle-only control to rule out solvent effects. Test for direct interaction of this compound with the assay reagents in a cell-free system. |
Troubleshooting NF-κB Inhibition Assays (e.g., Reporter Assays, Western Blot)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of NF-κB activity | - this compound concentration is too low.- Insufficient pre-incubation time with this compound.- Inactive or degraded this compound.- Weak or inconsistent NF-κB stimulus (e.g., TNF-α, LPS). | - Perform a dose-response experiment with a wider concentration range.- Optimize the pre-incubation time before adding the stimulus (typically 1-2 hours).- Use a fresh stock of this compound and verify its storage conditions.- Use a fresh, validated batch of the stimulus and ensure consistent stimulation time. |
| High background in unstimulated controls | - Basal NF-κB activity in the cell line.- Serum components in the media activating NF-κB. | - Some cell lines have high basal NF-κB activity; this may be normal.- Consider serum-starving the cells for a few hours before the experiment. |
| Inconsistent IκBα degradation in Western Blots | - Asynchronous cell population.- Suboptimal lysis buffer or protein extraction. | - Ensure cells are at a consistent confluency and growth phase.- Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis. Include positive and negative controls.
-
Cell Harvesting: For adherent cells, collect both the floating and attached cells. For suspension cells, pellet them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The canonical NF-κB signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for assessing cell line specific responses to this compound.
References
Validation & Comparative
A Comparative Guide to Ro106-9920 and Other NF-κB Inhibitors for Researchers
For researchers and professionals in drug development, the nuclear factor-kappa B (NF-κB) signaling pathway represents a critical target for therapeutic intervention in a host of inflammatory diseases and cancers. The selection of an appropriate inhibitor is paramount for achieving specific and effective modulation of this pathway. This guide provides an objective comparison of Ro106-9920 against other widely used NF-κB inhibitors, supported by experimental data and detailed methodologies.
Introduction to NF-κB Inhibition
The NF-κB family of transcription factors are central regulators of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate target gene transcription.[1][3] The inhibitors discussed in this guide target different stages of this pathway, offering distinct mechanisms of action.
Comparative Performance of NF-κB Inhibitors
The efficacy of NF-κB inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cellular assays. While a direct head-to-head comparison in a single study is ideal, the following tables summarize reported values from different studies, providing a valuable reference. It is crucial to consider the different experimental conditions (cell lines, stimuli, etc.) when comparing these values.
Table 1: IκBα Ubiquitination and Phosphorylation Inhibitors
| Inhibitor | Target | Assay | Cell Line | Stimulus | IC50/EC50 |
| This compound | IκBα Ubiquitination | IκBα Ubiquitination Assay | - | LPS/TNF-α | 3 µM |
| BAY 11-7082 | IκBα Phosphorylation (IKKβ) | IκBα Phosphorylation | Tumor cells | TNF-α | 10 µM |
| NF-κB Luciferase Reporter | HEK293 | TNF-α | 2 - 11 µM[4] | ||
| Cell Proliferation | HGC27 | - | 4.23 - 24.88 nM (time-dependent)[5] | ||
| Cell Proliferation | MKN45 | - | 5.88 - 29.11 nM (time-dependent)[5] |
Table 2: Other Classes of NF-κB Inhibitors
| Inhibitor | Target/Mechanism | Assay | Cell Line | Stimulus | IC50/EC50 |
| SC75741 | p65 DNA Binding | NF-κB Activity | - | - | 200 nM (EC50)[6] |
| MG132 | Proteasome | Proteasome Activity | - | - | - |
| NF-κB Activation | A549 | TNF-α | - (Effective at 10 µM)[7] | ||
| QNZ (EVP4593) | NF-κB Activation | NF-κB Transcriptional Activation | Jurkat T cells | PMA/PHA | 11 nM[8] |
| TNF-α Production | Murine Splenocytes | LPS | 7 nM[8] |
Mechanisms of Action
The diverse mechanisms of these inhibitors allow for targeted intervention at different points in the NF-κB signaling cascade.
Canonical NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway.
Mechanisms of Different NF-κB Inhibitor Classes
Caption: Mechanisms of action for different NF-κB inhibitors.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of inhibitor performance.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Test inhibitors (e.g., this compound) and a positive control inhibitor.
-
NF-κB stimulus (e.g., TNF-α or LPS).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed transfected cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[9]
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitors in complete medium. Remove the old medium from the cells and add the inhibitor dilutions. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.[9]
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except the unstimulated control. Incubate for 6-8 hours.[10]
-
Cell Lysis and Luciferase Measurement: Equilibrate the plate and luciferase assay reagent to room temperature. Remove the medium and add passive lysis buffer. Lyse the cells according to the manufacturer's protocol. Add the luciferase substrate to each well and immediately measure luminescence using a luminometer.[10][11]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.
Western Blot for Phosphorylated IκBα (p-IκBα)
This method detects the upstream activation of the NF-κB pathway.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages).
-
Test inhibitors.
-
NF-κB stimulus (e.g., LPS).
-
Ice-cold PBS.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-IκBα (Ser32), anti-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with inhibitors for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL) for 15-30 minutes.[12]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and heat to denature. Separate proteins on an SDS-PAGE gel and transfer to a membrane.[13]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Detection: Wash the membrane, add ECL substrate, and visualize the bands using an imaging system.
-
Analysis: Perform densitometry to quantify band intensities. Normalize the p-IκBα signal to total IκBα and the loading control.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA directly measures the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction buffers.
-
Biotin- or radio-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Unlabeled ("cold") competitor oligonucleotide.
-
Poly(dI-dC).
-
Binding buffer.
-
Native polyacrylamide gel.
-
TBE or TGE running buffer.
-
Detection reagents (streptavidin-HRP for biotinylated probes or autoradiography for radiolabeled probes).
Protocol:
-
Nuclear Extract Preparation: Treat cells with inhibitors and stimuli as for Western blotting. Harvest cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol. Determine protein concentration.[14]
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer. For competition assays, add an excess of cold competitor oligonucleotide. Incubate on ice.[15]
-
Probe Incubation: Add the labeled probe to the reaction mixture and incubate at room temperature for 20-30 minutes to allow for NF-κB-DNA binding.[14]
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and run in TBE or TGE buffer until the dye front has migrated sufficiently.[15]
-
Detection: For biotinylated probes, transfer the DNA to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and chemiluminescence. For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.[16]
General Experimental Workflow for Inhibitor Comparison
Caption: A general workflow for comparing NF-κB inhibitors.
Conclusion
The choice of an NF-κB inhibitor is a critical decision in experimental design. This compound, with its specific mechanism of inhibiting IκBα ubiquitination, offers a distinct advantage in certain experimental contexts. However, its potency relative to other inhibitors like QNZ, which acts in the nanomolar range, should be considered. This guide provides the foundational data and methodologies to enable researchers to make informed decisions and conduct rigorous, reproducible experiments in the pursuit of novel therapeutics targeting the NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mystery of EVP4593: Perspectives of the Quinazoline-Derived Compound in the Treatment of Huntington’s Disease and Other Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. EMSA [celldeath.de]
- 16. researchgate.net [researchgate.net]
Ro106-9920 vs. IKK Inhibitors: A Comparative Guide to NF-κB Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ro106-9920 and a class of compounds known as IKK inhibitors in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the mechanisms of action to aid in research and development efforts targeting NF-κB-mediated pathologies.
Introduction to NF-κB Inhibition
The NF-κB signaling cascade is a cornerstone of the inflammatory response, immune regulation, and cell survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. A key regulatory step in this pathway is the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. The phosphorylation of IκBα by the IκB kinase (IKK) complex is a critical event that triggers its ubiquitination and subsequent degradation by the proteasome, leading to NF-κB activation and nuclear translocation. Consequently, both the ubiquitination of IκBα and the kinase activity of IKK represent prime targets for therapeutic intervention.
This compound is a potent and selective inhibitor of the NF-κB pathway that acts by directly blocking the ubiquitination of IκBα.[1] In contrast, IKK inhibitors constitute a broader class of molecules that prevent the initial phosphorylation of IκBα, thereby inhibiting all downstream activation events.[2] This guide delves into a direct comparison of these two inhibitory strategies.
Quantitative Comparison of Inhibitor Potency
A key measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The following table summarizes the IC50 values for this compound and representative IKK inhibitors in reducing NF-κB signaling activity, as determined by a luciferase reporter assay in HEK293 cells.
| Compound | Target | Mechanism of Action | IC50 (NF-κB Reporter Assay) | Reference |
| This compound | IκBα Ubiquitination | Blocks the ubiquitination and subsequent degradation of IκBα. | <1 nM | [3] |
| TPCA-1 | IKKβ | Inhibits the kinase activity of IKKβ, preventing IκBα phosphorylation. | <1 nM | [3] |
| IMD-0354 | IKKβ | Inhibits the kinase activity of IKKβ, preventing IκBα phosphorylation. | 292 nM | [3] |
| BMS-345541 | IKKα and IKKβ | Highly selective inhibitor of the catalytic subunits of IKK-1 and IKK-2. | 0.3 µM (IKK-2), 4 µM (IKK-1) | [4] |
| IKK-16 | IKK Complex | Selective inhibitor of the IKK complex. | 70 nM | [5] |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the canonical NF-κB signaling pathway and the distinct points of intervention for this compound and IKK inhibitors.
Caption: Canonical NF-κB signaling pathway and inhibitor targets.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical experimental workflow for comparing the efficacy of NF-κB inhibitors.
Caption: Workflow for inhibitor efficacy and cytotoxicity assessment.
Experimental Protocols
In Vitro Benchmarking of NF-κB Inhibitors
Objective: To quantitatively compare the efficacy of this compound and IKK inhibitors in a cell-based NF-κB reporter assay.
Cell Line: HEK293 cells stably expressing a Green Fluorescent Protein (GFP)-luciferase reporter gene under the control of an NF-κB response element (e.g., TR860A-1, System Biosciences).[3]
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
This compound and IKK inhibitors (e.g., TPCA-1, IMD-0354)
-
Tumor Necrosis Factor-alpha (TNFα)
-
Luciferase Assay System (e.g., Promega)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Cell Culture: Culture the HEK293 NF-κB GFP-luciferase reporter cell line in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[3]
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound or the respective IKK inhibitors for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 24 hours to activate the NF-κB pathway.[3]
-
NF-κB Luciferase Reporter Assay: Following stimulation, measure the luciferase activity according to the manufacturer's protocol. The luminescence signal is proportional to the level of NF-κB transcriptional activity.
-
Cell Viability Assay: In a parallel set of plates, perform a CellTiter-Glo® assay to assess the cytotoxicity of the inhibitors. This is crucial to distinguish true NF-κB inhibition from non-specific toxic effects.[3]
-
Data Analysis: Calculate the IC50 values for each inhibitor by plotting the percentage of NF-κB inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and IKK inhibitors demonstrate potent inhibition of the NF-κB signaling pathway. This compound, with its direct targeting of IκBα ubiquitination, and highly potent IKK inhibitors like TPCA-1, show comparable sub-nanomolar efficacy in cell-based assays.[3] The choice between these inhibitors may depend on the specific research or therapeutic context, considering factors such as off-target effects, cell-type specificity, and the desired point of intervention within the NF-κB cascade. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their pursuit of novel NF-κB-targeted therapies.
References
- 1. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to IKK Inhibitors: Evaluating the Selectivity of Ro106-9920 for IκBα
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ro106-9920, an inhibitor of the NF-κB signaling pathway, and other well-characterized IκB kinase (IKK) inhibitors. The objective is to critically evaluate the selectivity of this compound for IκBα-related processes in the context of direct IKKα and IKKβ inhibition. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows discussed.
Introduction to NF-κB Signaling and IKK Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival. Its activation is tightly controlled by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ). The canonical NF-κB pathway, primarily activated by pro-inflammatory stimuli like TNFα and IL-1β, relies on IKKβ to phosphorylate the inhibitor of κBα (IκBα). This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p50/RelA (p65) NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.
Given its central role in inflammation, the IKK complex is a significant target for therapeutic intervention. The development of selective inhibitors for IKKα and IKKβ is crucial for dissecting their specific biological roles and for the targeted treatment of various diseases, including inflammatory disorders and cancer.
This compound: An Inhibitor of IκBα Ubiquitination
This compound is an anti-inflammatory agent that functions as an inhibitor of the NF-κB pathway.[1] It has been shown to selectively inhibit the ubiquitination of IκBα induced by lipopolysaccharide (LPS) and TNF-α, with a reported IC50 of 3 μM.[1] Furthermore, this compound inhibits the production of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[1] Another study reported an IC50 value of 2.3 µM for the inhibition of NF-κB-dependent expression of these cytokines. In animal models of acute inflammation, this compound has demonstrated dose-dependent inhibition of cytokine production.[2] Recent studies have also highlighted its protective role in ischemia/reperfusion-induced acute kidney injury by suppressing NF-κB activation and reducing neutrophil extracellular trap formation.
Comparative Analysis of IKK Inhibitors
To provide a framework for evaluating the selectivity of this compound, this section presents a comparison with other known IKK inhibitors for which direct IKKα and IKKβ inhibitory activities have been reported.
| Inhibitor | Target(s) | IKKα IC50 | IKKβ IC50 | Cellular Activity | Reference(s) |
| This compound | IκBα Ubiquitination | Not Reported | Not Reported | Inhibits TNF-α, IL-1β, and IL-6 production (IC50 = 2.3-3 µM) | [1][2] |
| BMS-345541 | IKK-1, IKK-2 | 4 µM | 0.3 µM | Inhibits stimulated IκBα phosphorylation in cells (IC50 = 4 µM) | [3] |
| TPCA-1 | IKK-2 | Not Reported | 17.9 nM | Effective inhibitor of STAT3 phosphorylation | [4] |
| MRT67307 | IKKε, TBK-1 | Not Reported | Not Reported | Dual inhibitor with IC50s of 160 nM (IKKε) and 19 nM (TBK-1) | [4] |
| IKK 16 | IKK-1, IKK-2 | 200 nM | 40 nM | Orally active IKK inhibitor | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro biochemical kinase assay.
Caption: Workflow for a cellular assay to measure IκBα degradation.
Experimental Protocols
Biochemical Kinase Assay (Generic Protocol)
This assay is designed to directly measure the inhibitory effect of a compound on the kinase activity of IKKα or IKKβ.
Materials:
-
Recombinant human IKKα or IKKβ
-
Kinase substrate (e.g., biotinylated IκBα peptide)
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or DELFIA®)
-
Multi-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a multi-well plate, add the kinase, substrate, and test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagents and measure the signal (luminescence or fluorescence).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Assay for IκBα Degradation (Western Blot)
This assay assesses the ability of an inhibitor to block the degradation of IκBα in a cellular context.
Materials:
-
Cell line (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Stimulating agent (e.g., TNFα, LPS)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IκBα, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) or LPS for 15-30 minutes to induce IκBα degradation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Analyze the band intensities to determine the extent of IκBα degradation.
Conclusion
This compound is a confirmed inhibitor of the NF-κB pathway, acting at the level of IκBα ubiquitination. Its cellular effects on pro-inflammatory cytokine production are well-documented. However, a direct comparison of its selectivity against the IKKα and IKKβ kinase isoforms is currently limited by the lack of publicly available biochemical assay data. For a comprehensive understanding of its mechanism and selectivity, further studies directly assessing the IC50 values of this compound against recombinant IKKα and IKKβ are warranted. Researchers utilizing this compound should consider its established role as an inhibitor of IκBα ubiquitination while acknowledging the current gap in knowledge regarding its direct kinase inhibition profile. This guide provides the necessary context and experimental frameworks for such future investigations.
References
- 1. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the IKK2/NF-κB pathway in VSMCs inhibits calcified vascular stiffness in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Ro106-9920 and Other NF-κB Inhibitors Across Diverse Cell Types
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the NF-κB inhibitor Ro106-9920 with other commonly used inhibitors: Parthenolide, BAY 11-7082, and MG-132. This analysis focuses on their activity across various cell types, supported by experimental data and detailed protocols to aid in the selection of the most appropriate compound for specific research needs.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the NF-κB signaling pathway. It exerts its anti-inflammatory effects by targeting the ubiquitination of IκBα, the primary inhibitor of NF-κB. Specifically, this compound inhibits the E3 ligase activity responsible for polyubiquitinating IκBα, a critical step for its proteasomal degradation. By preventing IκBα degradation, this compound effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transactivation of pro-inflammatory and pro-survival genes. This targeted mechanism of action makes this compound a valuable tool for investigating the role of the NF-κB pathway in various physiological and pathological processes.
Cross-Validation of Inhibitor Activity: A Comparative Overview
Table 1: Activity of this compound in Different Cell Types
| Cell Line | Cell Type | Assay | Endpoint | IC50/EC50 | Reference |
| MM6 | Human Monocytic Leukemia | IκBα Degradation | Inhibition of TNF-α-induced degradation | 3 µM | [1] |
| HEK293 | Human Embryonic Kidney | Luciferase Reporter | NF-κB Inhibition | <1 nM | [2] |
| HEK293 | Human Embryonic Kidney | Cell Viability | Cytotoxicity | 10 µM | [2] |
| Cortical Neurons | Rat Primary Neurons | Cell Viability | Cytotoxicity | ~5-10 µM | [3] |
| Hippocampal Neurons | Rat Primary Neurons | Cell Viability | Cytotoxicity | >10 µM | [3] |
Table 2: Comparative Activity of Alternative NF-κB Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) |
| Parthenolide | A549 | Human Lung Carcinoma | MTT | Not Specified | 4.3 |
| TE671 | Human Medulloblastoma | MTT | Not Specified | 6.5 | |
| HT-29 | Human Colon Adenocarcinoma | MTT | Not Specified | 7.0 | |
| SiHa | Human Cervical Cancer | MTT | 48h | 8.42 | |
| MCF-7 | Human Breast Cancer | MTT | 48h | 9.54 | |
| GLC-82 | Human Non-small Cell Lung Cancer | MTT | Not Specified | 6.07 | |
| H1650 | Human Non-small Cell Lung Cancer | MTT | Not Specified | 9.88 | |
| H1299 | Human Non-small Cell Lung Cancer | MTT | Not Specified | 12.37 | |
| BAY 11-7082 | HGC27 | Human Gastric Cancer | MTT | 48h | 0.00672 |
| MKN45 | Human Gastric Cancer | MTT | 48h | 0.01122 | |
| HTLV-I-infected T-cells | Human T-cell Leukemia | Apoptosis | Not Specified | ~5 | |
| NCI-H1703 | Human Non-small Cell Lung Cancer | Proliferation | 12h | ~8 | |
| MG-132 | C6 | Rat Glioma | MTT | 24h | 18.5 |
| ES-2 | Human Ovarian Cancer | WST-1 | Not Specified | ~2 | |
| HEY-T30 | Human Ovarian Cancer | WST-1 | Not Specified | ~2 | |
| OVCAR-3 | Human Ovarian Cancer | WST-1 | Not Specified | <2 | |
| PC3 | Human Prostate Cancer | Growth Inhibition | 48h | 0.6 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing NF-κB inhibitors.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound and other inhibitors.
-
Stimulating agent (e.g., TNF-α, IL-1β, or LPS).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Seed transfected cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the inhibitors (this compound, etc.). Incubate for 1-2 hours.
-
Add the stimulating agent (e.g., TNF-α at 10 ng/mL) to the wells, except for the unstimulated control wells.
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction kit or buffers.
-
Biotin- or radio-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Poly(dI-dC).
-
Binding buffer.
-
Loading buffer.
-
Native polyacrylamide gel.
-
Electrophoresis apparatus.
-
Detection system (chemiluminescence or autoradiography).
Protocol:
-
Culture cells and treat them with inhibitors and a stimulating agent as described for the luciferase assay.
-
Harvest the cells and prepare nuclear extracts using a commercial kit or standard laboratory protocols.
-
Determine the protein concentration of the nuclear extracts.
-
In a binding reaction, incubate 5-10 µg of nuclear extract with poly(dI-dC) and the labeled NF-κB probe in the binding buffer for 20-30 minutes at room temperature.
-
For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.
-
Add loading buffer to the reactions and load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or autoradiographic detection system.
-
A decrease in the intensity of the shifted band in the presence of an inhibitor indicates reduced NF-κB DNA-binding activity.
Immunofluorescence Assay for NF-κB p65 Nuclear Translocation
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates.
-
Inhibitors and stimulating agent.
-
4% paraformaldehyde in PBS for fixation.
-
0.1-0.5% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 1-5% BSA in PBS).
-
Primary antibody against NF-κB p65.
-
Fluorophore-conjugated secondary antibody.
-
DAPI or Hoechst for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Seed cells on coverslips or in imaging plates and allow them to adhere.
-
Treat the cells with inhibitors followed by a stimulating agent.
-
After the desired incubation time, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with Triton X-100 for 10 minutes.
-
Wash with PBS and block non-specific binding sites with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells extensively with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides with mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.
Conclusion
This guide provides a comparative overview of this compound and other prominent NF-κB inhibitors. While this compound demonstrates potent inhibition of the NF-κB pathway through a specific mechanism targeting IκBα ubiquitination, the available data on its activity across a wide range of cell types, particularly cancer cell lines, is limited compared to more established inhibitors like Parthenolide, BAY 11-7082, and MG-132. The provided data tables and experimental protocols offer a foundation for researchers to design and conduct their own cross-validation studies to determine the most suitable inhibitor for their specific cellular models and research questions. The distinct mechanisms of action of these inhibitors also present opportunities for combinatorial studies to achieve synergistic effects in modulating the complex NF-κB signaling network.
References
A Tale of Two Inhibitors: A Comparative Overview of Ro106-9920 and Bortezomib
For researchers, scientists, and drug development professionals, understanding the mechanisms of novel and established therapeutic compounds is paramount. This guide provides a comparative overview of two distinct inhibitors: Ro106-9920, a selective inhibitor of the NF-κB pathway, and Bortezomib, a well-established proteasome inhibitor. While both molecules interfere with critical cellular protein regulation pathways, they do so through fundamentally different mechanisms. To date, no direct comparative studies of these two compounds have been published in the scientific literature. This guide, therefore, summarizes their individual characteristics based on available data to highlight their unique modes of action and therapeutic potential.
This document will delve into the mechanisms of action, present available quantitative data, and outline general experimental protocols for each compound. Visual diagrams of their respective signaling pathways are also provided to facilitate a clear understanding of their cellular targets.
At a Glance: Key Differences Between this compound and Bortezomib
The following table summarizes the distinct characteristics of this compound and Bortezomib, underscoring their different targets and mechanisms of action.
| Feature | This compound | Bortezomib |
| Primary Target | IκBα Ubiquitination | 26S Proteasome (β5 subunit) |
| Mechanism of Action | Inhibits the ubiquitination and subsequent degradation of IκBα, preventing the nuclear translocation of NF-κB. | Reversibly inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins. |
| Reported IC50/EC50 | ~5 µM (EC50 for inhibiting NF-κB p65 nuclear translocation); 10,000 nM (IC50 for reducing cell viability in MAF1329 cells).[1][2] | 1.9 - 10.2 nM (IC50 for cytotoxicity in various multiple myeloma cell lines with 48h incubation).[3] |
| Primary Therapeutic Area of Interest | Anti-inflammatory conditions, such as diabetic wound healing and acute kidney injury.[4][5] | Cancer, particularly multiple myeloma and mantle cell lymphoma.[6][7] |
This compound: A Gatekeeper of the NF-κB Signaling Pathway
This compound is a small molecule inhibitor that has been characterized as a specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, immune responses, cell survival, and proliferation.
Mechanism of Action
This compound exerts its inhibitory effect by preventing the ubiquitination and subsequent proteasomal degradation of IκBα, the primary inhibitor of NF-κB.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state through its association with IκBα. Upon stimulation by various signals, such as inflammatory cytokines, IκBα is phosphorylated and then ubiquitinated, which targets it for degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes. By blocking IκBα ubiquitination, this compound stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby preventing NF-κB activation.[1][2]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Inhibition: Ro106-9920 vs. Genetic Knockdown
For researchers, scientists, and drug development professionals, the choice of method for inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway is critical for experimental success. This guide provides an objective comparison between the small molecule inhibitor Ro106-9920 and genetic knockdown techniques, supported by experimental data and detailed protocols to aid in making an informed decision.
This comparison guide delves into the mechanisms, efficacy, and potential drawbacks of pharmacological inhibition with this compound versus genetic silencing of NF-κB subunits. We present a summary of quantitative data, detailed experimental methodologies for key assays, and visual diagrams to elucidate the signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the performance of this compound and genetic knockdown methods for NF-κB inhibition. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparison of this compound and Genetic Knockdown of NF-κB
| Feature | This compound | Genetic Knockdown (siRNA/shRNA) | Genetic Knockout (CRISPR/Cas9) |
| Mechanism of Action | Inhibits IκBα ubiquitination, preventing its degradation and subsequent NF-κB activation. | Post-transcriptional gene silencing by degrading target mRNA (e.g., RELA/p65).[1][2] | Permanent disruption of the target gene (e.g., RELA/p65) at the genomic level. |
| Target | A component of the IκBα ubiquitination machinery. | mRNA of a specific NF-κB subunit (e.g., p65).[1][2] | Gene encoding a specific NF-κB subunit (e.g., RelA). |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of a protein's function. | Transient reduction of protein expression.[1] | Permanent loss of protein expression. |
| Speed of Onset | Rapid, typically within minutes to hours of administration. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours).[1] | Slower, requires time for gene editing, subsequent transcription and translation depletion. |
| Duration of Effect | Transient, dependent on compound's half-life and metabolism. | Transient, typically lasts for several days.[1] | Permanent and heritable in cell lines. |
Table 2: Efficacy and Specificity
| Parameter | This compound | Genetic Knockdown (siRNA) |
| Inhibition of NF-κB Activity | IC50 of ~2.3-3 µM for inhibition of IκBα ubiquitination. | Up to 74.82% reduction in p65 protein expression.[1] |
| Effect on Downstream Targets | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6 production.[3] | Drastic inhibition of TNF-α-mediated induction of inflammatory cytokines and chemokines.[2] |
| Known Off-Target Effects | Reportedly selective with little activity against the ubiquitin-activating enzyme E1 and 97 other molecular targets. However, comprehensive off-target profiling in multiple cell lines is not widely available. | Can have significant off-target effects through miRNA-like activity, leading to unintended gene silencing.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: NF-κB signaling pathway with points of intervention.
Caption: Experimental workflow for comparing inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or transfect with NF-κB p65 siRNA/scrambled control siRNA and incubate for the desired time (e.g., 48 hours for siRNA).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Western Blot for Phosphorylated p65 and IκBα
This method detects the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit and the degradation of the IκBα inhibitor.
-
Procedure:
-
Culture and treat cells as described for the reporter gene assay.
-
After stimulation with TNF-α for a short period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
This assay quantifies the secretion of pro-inflammatory cytokines, which are downstream targets of NF-κB.
-
Procedure:
-
Culture and treat cells in a multi-well plate as previously described.
-
After stimulation with TNF-α for an extended period (e.g., 12-24 hours), collect the cell culture supernatant.
-
Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's protocol.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash, add streptavidin-HRP.
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Conclusion
The choice between this compound and genetic knockdown for NF-κB inhibition depends on the specific experimental goals. This compound offers a rapid and reversible method to study the acute effects of NF-κB inhibition, which is advantageous for pharmacological studies. Genetic knockdown, particularly with CRISPR/Cas9, provides a powerful tool for investigating the long-term consequences of complete and permanent loss of a specific NF-κB subunit's function. However, researchers must be mindful of the potential for off-target effects with both approaches and should include appropriate controls to ensure the validity of their findings. This guide provides the foundational information and protocols to assist in designing and executing well-controlled experiments to investigate the multifaceted roles of the NF-κB signaling pathway.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Dual knockdown of p65 and p50 subunits of NF-kappaB by siRNA inhibits the induction of inflammatory cytokines and significantly enhance apoptosis in human primary synoviocytes treated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ro106-9920: A Comparative Performance Analysis Against Leading Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of Ro106-9920 against other well-established anti-inflammatory agents, including the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. This analysis is supported by available experimental data to offer a clear perspective on its mechanism of action and relative potency.
Executive Summary
This compound is a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. It exerts its anti-inflammatory effects by specifically inhibiting the ubiquitination of IκBα, a critical step in the activation of NF-κB. This mechanism ultimately leads to the suppression of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Furthermore, emerging research indicates that this compound can modulate other key inflammatory processes, such as the formation of Neutrophil Extracellular Traps (NETs) and the activation of the NLRP3 inflammasome. This guide will delve into the quantitative performance of this compound in comparison to other widely used anti-inflammatory drugs, detail the experimental protocols for assessing these activities, and provide visual representations of the key signaling pathways involved.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and comparator compounds. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell types, and stimuli used.
Table 1: Inhibition of NF-κB Signaling and IκBα Ubiquitination
| Compound | Target | Assay System | IC50 | Citation(s) |
| This compound | NF-κB Activation | HEK293 Reporter Assay | < 1 nM | [1] |
| This compound | IκBα Ubiquitination | In vitro assay | 3 µM | |
| IMD-0354 | IKKβ | HEK293 Reporter Assay | 292 nM | [1] |
| TPCA-1 | IKKβ | HEK293 Reporter Assay | < 1 nM | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine Inhibited | Cell Type | Stimulus | IC50 | Citation(s) |
| This compound | TNF-α, IL-1β, IL-6 | Various (in vivo) | LPS, TNF-α | - | [2] |
| Dexamethasone | TNF-α | THP-1 cells | TNF-α | 3 nM (MCP-1), 7 nM (IL-1β) | [3] |
| Dexamethasone | IL-6 | IL-6-dependent hybridoma | - | 18.9 µM | [4] |
| Diclofenac | IL-6 | Human Articular Chondrocytes | IL-1β | Significantly decreased at therapeutic concentrations | [5] |
| Diclofenac | NO (as a marker of inflammation) | RAW 264.7 macrophages | LPS | 47.12 ± 4.85 µg/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of anti-inflammatory compounds. Below are summaries of key experimental protocols relevant to the data presented.
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of a compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably transfected with a reporter construct containing NF-κB response elements upstream of a luciferase gene are cultured in a suitable medium.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period.
-
Stimulation: NF-κB activation is induced by adding a stimulant such as TNF-α or Lipopolysaccharide (LPS).
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activity of NF-κB.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the NF-κB activity, is calculated from the dose-response curve.
IκBα Ubiquitination Assay
Objective: To determine the effect of a compound on the ubiquitination of IκBα.
Methodology:
-
Cell Stimulation: Cells (e.g., HeLa or HEK293) are treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and IκBα is immunoprecipitated from the cell lysates using an anti-IκBα antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-ubiquitin antibody to detect ubiquitinated IκBα.
-
Quantification: The intensity of the bands corresponding to ubiquitinated IκBα is quantified to determine the extent of inhibition by the test compound.
Cytokine Release Assay (ELISA)
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released from cells.
Methodology:
-
Cell Culture and Treatment: Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, or macrophage-like cell lines like RAW 264.7) are cultured and pre-treated with the test compound.
-
Stimulation: The cells are then stimulated with an inflammatory agent such as LPS to induce cytokine production.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of a specific cytokine in the supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody.
-
Data Analysis: A standard curve is generated, and the concentration of the cytokine in the samples is determined. The IC50 value for the inhibition of cytokine release is then calculated.[7][8][9]
Neutrophil Extracellular Trap (NET) Formation Assay
Objective: To visualize and quantify the formation of NETs.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh whole blood.
-
Treatment and Stimulation: The isolated neutrophils are treated with the test compound before being stimulated with a NET-inducing agent like Phorbol 12-myristate 13-acetate (PMA).
-
Staining: NETs are visualized by staining with fluorescent dyes that bind to DNA (e.g., DAPI) and neutrophil-specific proteins like Neutrophil Elastase or Myeloperoxidase.
-
Microscopy and Quantification: The formation of web-like extracellular DNA structures is observed using fluorescence microscopy. Quantification can be performed by measuring the area of NETs or the amount of extracellular DNA.
NLRP3 Inflammasome Activation Assay
Objective: To assess the effect of a compound on the activation of the NLRP3 inflammasome.
Methodology:
-
Cell Priming and Treatment: Macrophages are first primed with LPS to induce the expression of NLRP3 and pro-IL-1β. The cells are then treated with the test compound.
-
NLRP3 Activation: The NLRP3 inflammasome is then activated by a second signal, such as ATP or nigericin.
-
Measurement of IL-1β Release: The concentration of mature IL-1β in the cell culture supernatant is measured by ELISA.
-
Caspase-1 Activity Assay: The activity of caspase-1, a key enzyme in the inflammasome complex, can also be measured using a specific substrate.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of nF-κB by ro 106-9920 alleviates ischemia/reperfusion-induced renal dysfunction and inflammation via modulation of neutrophil extracellular trap formation in acute kidney injury mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of nimesulide and sodium diclofenac on interleukin-6, interleukin-8, proteoglycans and prostaglandin E2 production by human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of Ro106-9920's IC50 Value: A Comparative Analysis of NF-κB Inhibitors
For Immediate Release
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of the NF-κB inhibitor Ro106-9920 against other commonly used inhibitors targeting the same pathway. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on compound selection for studies on inflammation, immunology, and oncology.
Quantitative Analysis of NF-κB Inhibitor Potency
The potency of this compound and its alternatives is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific biological process by 50%. It is important to note that these values can vary depending on the cell type, stimulus, and assay conditions.
| Compound | Target/Assay | IC50 Value | Cell Type/System |
| This compound | Inhibition of IκBα ubiquitination | 2.3 µM | In vitro |
| NF-κB-dependent expression | < 1 µM | Human peripheral blood mononuclear cells | |
| BAY 11-7082 | TNFα-induced IκBα phosphorylation | 10 µM | Tumor cells[1][2] |
| Ubiquitin-specific protease USP7 | 0.19 µM | In vitro[1][2][3] | |
| Ubiquitin-specific protease USP21 | 0.96 µM | In vitro[1][2][3] | |
| MG-132 | NF-κB activation | 3 µM | A549 cells[4][5] |
| 20S proteasome (chymotrypsin-like activity) | 100 nM | In vitro[5] | |
| Parthenolide | NF-κB inhibition | ~5 µM | Various cancer cell lines[6][7][8] |
Experimental Methodologies
The determination of IC50 values is critical for characterizing the potency of an inhibitor. The data presented in this guide were generated using various established experimental protocols. Below are summaries of the key methodologies employed.
Inhibition of IκBα Phosphorylation/Degradation Assays
This method is commonly used to assess inhibitors that target the upstream signaling components of the NF-κB pathway.
-
Cell Culture and Treatment: Cells (e.g., HeLa, HT29, or human endothelial cells) are cultured to a suitable confluency.[9] The cells are then pre-incubated with varying concentrations of the inhibitor (e.g., BAY 11-7082) for a specified period.
-
Stimulation: The NF-κB pathway is activated by treating the cells with a pro-inflammatory stimulus, typically tumor necrosis factor-alpha (TNF-α).[1][9]
-
Cell Lysis and Protein Quantification: After stimulation, the cells are lysed to extract total cellular proteins. The protein concentration is determined using a standard method like the Bradford assay to ensure equal loading in subsequent steps.
-
Western Blotting: Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated form of IκBα and total IκBα.
-
Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence. The band intensities are quantified, and the ratio of phosphorylated IκBα to total IκBα is calculated. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
NF-κB Reporter Gene Assays
Reporter gene assays provide a quantitative measure of NF-κB transcriptional activity.
-
Cell Line: A stable cell line (e.g., HEK293) expressing a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element is used.[10]
-
Treatment and Stimulation: Cells are plated and treated with a serial dilution of the inhibitor. Subsequently, NF-κB is activated with a stimulus like TNF-α or Interleukin-1β (IL-1β).[10]
-
Reporter Gene Measurement: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For β-lactamase, a fluorescent substrate is used.
-
Data Analysis: The IC50 value is calculated by determining the inhibitor concentration that causes a 50% reduction in reporter gene activity compared to the stimulated control.[10]
Proteasome Activity Assays
For inhibitors like MG-132 that target the proteasome, a direct enzymatic assay is employed.
-
Enzyme Source: Purified 20S or 26S proteasome is used.[5][11]
-
Inhibitor Incubation: The proteasome is incubated with various concentrations of the inhibitor.
-
Substrate Addition: A fluorogenic peptide substrate specific for the chymotrypsin-like, trypsin-like, or caspase-like activity of the proteasome is added.
-
Fluorescence Measurement: The cleavage of the substrate by the proteasome releases a fluorescent molecule, and the increase in fluorescence over time is measured using a fluorometer.
-
IC50 Calculation: The rate of reaction is plotted against the inhibitor concentration to determine the IC50 value.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical NF-κB signaling pathway, the points of intervention for the discussed inhibitors, and a general workflow for IC50 determination.
References
- 1. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MG132 - Wikipedia [en.wikipedia.org]
- 5. MG-132 - Focus Biomolecules [mayflowerbio.com]
- 6. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 9. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Ro106-9920
For researchers, scientists, and drug development professionals utilizing Ro106-9920, a comprehensive understanding of safety protocols and disposal methods is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Synonym | 6-(phenylsulfinyl)-tetrazolo[1,5-b]pyridazine |
| CAS Number | 62645-28-7 |
| Molecular Formula | C₁₀H₇N₅OS |
| Molecular Weight | 245.3 g/mol |
| Appearance | Crystalline Solid |
| Storage Temperature | -20°C |
Health and Safety Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).
NFPA Ratings (scale 0-4):
-
Health: 0
-
Fire: 0
-
Reactivity: 0
HMIS-Ratings (scale 0-4):
-
Health: 0
-
Fire: 0
-
Reactivity: 0
While the substance is not classified as hazardous, standard laboratory safety practices should always be observed.
Experimental Protocols: Safe Handling and Personal Protection
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid prolonged or repeated exposure.
-
Keep away from sources of ignition.
-
Take precautionary measures against static discharge.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Disposal Procedures
The proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. The following step-by-step process should be followed:
Disposal Workflow:
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Guidance:
-
Collection: Collect waste this compound, including any contaminated materials, in a designated and appropriate waste container. The container must be compatible with the chemical and have a secure lid to prevent leakage.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound" or "6-(phenylsulfinyl)-tetrazolo[1,5-b]pyridazine".
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Consultation: Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to inform them of the chemical waste that needs to be disposed of. They will provide specific guidance based on local, state, and federal regulations.
-
Professional Disposal: Arrange for the collection of the waste by a licensed and qualified hazardous waste disposal company as directed by your EHS office. Do not attempt to dispose of this compound down the drain or in regular trash.
Emergency Procedures
First-Aid Measures:
-
After Inhalation: Supply fresh air. If required, provide artificial respiration. Consult a doctor.
-
After Skin Contact: Immediately wash with water and soap and rinse thoroughly.
-
After Eye Contact: Rinse opened eye for several minutes under running water.
-
After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: In the event of a fire, carbon oxides, nitrogen oxides, and sulfur oxides may be formed.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal Precautions: Wear protective equipment and keep unprotected persons away.
-
Environmental Precautions: Do not allow to enter sewers/surface or ground water.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Essential Safety and Operational Protocols for Handling Ro106-9920
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like Ro106-9920. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Chemical and Physical Properties
A foundational aspect of safe handling is understanding the compound's properties. This compound is identified as 6-(phenylsulfinyl)-tetrazolo[1,5-b]pyridazine.[1][2] Key data is summarized below:
| Property | Value |
| CAS Number | 62645-28-7[1][2] |
| Molecular Formula | C₁₀H₇N₅OS[1] |
| Molecular Weight | 245.3 g/mol [1] |
| Appearance | Crystalline solid[2] |
| Solubility | DMSO: 20 mg/mL, DMF: 25 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] |
| Storage | Store at -20°C[2] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical splash goggles that fit snugly.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosolization. |
Operational Plan for Handling this compound
A systematic approach to handling ensures minimal risk. The following step-by-step guide outlines the procedure for working with this compound.
1. Preparation:
-
Conduct a pre-use risk assessment to identify potential hazards specific to the planned experiment.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare the work area by ensuring it is clean, uncluttered, and within a properly functioning fume hood or other ventilated enclosure.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
2. Handling:
-
Don all required PPE before handling the compound.
-
Weigh and handle the solid compound in a fume hood to avoid inhalation of any dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, date, and responsible person.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the Material Safety Data Sheet (MSDS).
3. Disposal:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
